1-(3-Fluorobenzyl)guanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPHEZIYSZIWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-(3-Fluorobenzyl)guanidine chemical structure and properties
This technical guide details the chemical structure, synthesis, and pharmacological properties of 1-(3-Fluorobenzyl)guanidine (commonly referred to as MFBG or meta-fluorobenzylguanidine). This compound serves as the reference standard for the positron emission tomography (PET) radiotracer [¹⁸F]MFBG, a critical tool for imaging the norepinephrine transporter (NET) in neuroendocrine tumors and cardiac sympathetic innervation.
Executive Summary
1-(3-Fluorobenzyl)guanidine is a structural analogue of the adrenergic neuron blocker guanethidine and the SPECT radiotracer meta-iodobenzylguanidine (MIBG). It functions as a substrate for the Norepinephrine Transporter (NET/SLC6A2), allowing it to accumulate in tissues with high sympathetic innervation or neuroendocrine expression (e.g., neuroblastoma, pheochromocytoma).
While MIBG has been the gold standard for decades, MFBG overcomes the physical limitations of Iodine-123 (low resolution, SPECT-only) by utilizing Fluorine-18 for PET imaging. This guide focuses on the "cold" (non-radioactive) chemical entity used for pharmacological validation and quality control standards.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]
Structural Analysis
The molecule consists of a benzylguanidine core substituted at the meta position with a fluorine atom.[1][2] The guanidine moiety confers high basicity, ensuring the molecule exists predominantly as a cation at physiological pH, which is essential for recognition by the NET anionic binding site.
| Property | Data |
| IUPAC Name | 1-[(3-Fluorophenyl)methyl]guanidine |
| Common Name | meta-Fluorobenzylguanidine (MFBG) |
| CAS Number | 1246547-53-4 (Hydrochloride salt) |
| Molecular Formula | C₈H₁₀FN₃ |
| Molecular Weight | 167.19 g/mol (Free base) |
| pKa (Guanidine) | ~12.5 (Strong Base) |
| LogP (Octanol/Water) | ~0.60 (Hydrophilic) |
| Solubility | Highly soluble in water (as HCl salt); soluble in DMSO, Methanol |
| Appearance | White to off-white crystalline solid (HCl salt) |
Structural Logic
-
Guanidine Head Group: Mimics the amino group of norepinephrine, facilitating active transport via NET.
-
Benzyl Linker: Provides the necessary steric distance and hydrophobic interaction within the transporter pocket.
-
Meta-Fluorine: The fluorine atom is bioisosteric to the hydroxyl group of norepinephrine but prevents metabolic degradation by Catechol-O-methyltransferase (COMT). It also serves as the site for ¹⁸F-labeling in the radiotracer analogue.
Synthesis & Manufacturing Protocols
Synthesis of Reference Standard (Cold MFBG)
To validate radiochemical identity, a high-purity non-radioactive standard is required. The most robust method utilizes the guanylation of 3-fluorobenzylamine.
Reagents & Materials:
-
Guanylating Agent:
-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine[4] -
Solvent: Chloroform (
) or Dichloromethane ( ) -
Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
Step-by-Step Protocol:
-
Guanylation Reaction:
-
Dissolve 3-fluorobenzylamine (1.0 eq) in anhydrous
. -
Add
-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (1.0 eq). -
Stir at room temperature (RT) for 16–24 hours.
-
Mechanism:[1] The amine performs a nucleophilic attack on the electrophilic amidine carbon of the pyrazole reagent, displacing the pyrazole leaving group.
-
-
Purification (Intermediate):
-
Concentrate the reaction mixture in vacuo.
-
Purify the Boc-protected intermediate via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).
-
-
Deprotection:
-
Dissolve the purified intermediate in 4M HCl in dioxane.
-
Stir at RT for 4–12 hours to remove the Boc groups.
-
Precipitate the product by adding diethyl ether.
-
-
Final Isolation:
-
Filter the white precipitate.[4]
-
Recrystallize from Methanol/Ether if necessary to achieve >99% purity.
-
Synthesis Workflow Visualization
Caption: Chemical synthesis pathway for non-radioactive MFBG reference standard via guanylation of primary amines.
Pharmacology & Mechanism of Action
Uptake Mechanism (Uptake-1)
MFBG targets the Norepinephrine Transporter (NET) , a sodium-chloride-dependent symporter located on the presynaptic membrane of sympathetic neurons.
-
Affinity: MFBG exhibits high affinity for NET (
approx. 1–5 ), though slightly lower than MIBG. -
Specificity: It shows minimal binding to the serotonin transporter (SERT) or dopamine transporter (DAT) at physiological concentrations.
Intracellular Storage (VMAT2)
Once inside the cytosol, MFBG acts as a substrate for the Vesicular Monoamine Transporter 2 (VMAT2) . It is translocated into synaptic storage vesicles, where it is trapped due to the acidic intra-vesicular pH (proton trapping). This retention mechanism is critical for imaging, as it allows the signal to persist in the target tissue while background signal clears.
Biological Pathway Diagram
Caption: Cellular mechanism of MFBG accumulation. MFBG is transported by NET and sequestered in vesicles by VMAT2, resisting MAO degradation.
Experimental Validation & Quality Control
For researchers using MFBG as a standard, the following analytical parameters must be met to ensure data integrity.
HPLC Analysis
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).
-
Mobile Phase:
-
A: Water + 0.1% TFA[5]
-
B: Acetonitrile + 0.1% TFA
-
-
Gradient: 0–2 min (5% B), 2–20 min (5% → 95% B).
-
Detection: UV at 254 nm.
-
Retention Time: MFBG typically elutes earlier than MIBG due to the lower lipophilicity of the fluorine substituent compared to iodine.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Expected Mass:
. -
Fragmentation Pattern: Loss of the guanidine group (
) may be observed.
In Vitro Binding Assay (Protocol Summary)
To verify biological activity, a competitive binding assay against [³H]Norepinephrine or [¹²³I]MIBG is performed.
-
Cells: SK-N-SH (human neuroblastoma) or NET-transfected CHO cells.
-
Incubation: Incubate cells with radioligand and increasing concentrations of cold MFBG (
to M) for 60 min at 37°C. -
Wash: Ice-cold PBS (3x) to terminate uptake.
-
Lysis: 0.1 M NaOH.
-
Analysis: Scintillation counting.
-
Result: Determine IC₅₀. (Expected range: 1–5 µM).
References
-
Garg, P. K., et al. (1994). Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine. Nuclear Medicine and Biology, 21(2), 263-268. Link
-
Zhang, H., et al. (2014). Synthesis and evaluation of [18F]fluorine-labeled benzylguanidine analogs for targeting the human norepinephrine transporter.[5][6] European Journal of Nuclear Medicine and Molecular Imaging, 41(2), 322-332. Link
-
Pandit-Taskar, N., et al. (2018). Biodistribution and dosimetry of 18F-meta-fluorobenzylguanidine: A first-in-human PET/CT imaging study of patients with neuroendocrine malignancies. Journal of Nuclear Medicine, 59(1), 147-153.[1] Link
-
Hu, M., et al. (2015). A practical, automated synthesis of meta-[18F]fluorobenzylguanidine for clinical use.[4][7][8][9] ACS Chemical Neuroscience, 6(12), 1870-1879. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molforge.ai [molforge.ai]
- 4. A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A practical, automated synthesis of meta-[(18)F]fluorobenzylguanidine for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
1-(3-Fluorobenzyl)guanidine molecular weight and formula
Technical Monograph: 1-(3-Fluorobenzyl)guanidine
Executive Summary
1-(3-Fluorobenzyl)guanidine (also known as meta-fluorobenzylguanidine or MFBG) is a structural analog of the adrenergic neuron blocking agent guanethidine and the radiopharmaceutical meta-iodobenzylguanidine (MIBG). While the non-radioactive molecule serves as a chemical standard, its primary significance in drug development lies in its fluorine-18 labeled counterpart, [¹⁸F]MFBG .
This guide details the physicochemical properties, pharmacological mechanism, and synthesis protocols for MFBG, specifically focusing on its application as a Positron Emission Tomography (PET) tracer for the Norepinephrine Transporter (NET). [¹⁸F]MFBG is currently replacing [¹²³I]MIBG in clinical research due to the superior resolution, quantification capabilities, and workflow efficiency of PET over SPECT.
Part 1: Physicochemical Identity
The following data characterizes the non-radioactive reference standard. For research applications involving the hydrochloride salt, adjust stoichiometry accordingly.
| Property | Specification |
| IUPAC Name | 1-[(3-fluorophenyl)methyl]guanidine |
| Common Name | meta-Fluorobenzylguanidine (MFBG) |
| Molecular Formula | C₈H₁₀FN₃ |
| Molecular Weight (Free Base) | 167.19 g/mol |
| Molecular Weight (HCl Salt) | 203.65 g/mol |
| CAS Number (HCl Salt) | 1246547-53-4 |
| Appearance | White to off-white solid (HCl salt) |
| Solubility | Soluble in water, methanol, DMSO |
| pKa | ~13.6 (Guanidinium group) |
Part 2: Pharmacological Mechanism
MFBG functions as a substrate for the Norepinephrine Transporter (NET), mimicking the endogenous neurotransmitter norepinephrine.[1][2] Its retention mechanism is "false neurotransmission"—it is actively transported into the cell but not metabolized by Monoamine Oxidase (MAO) or Catechol-O-Methyltransferase (COMT).
Mechanism of Action Diagram
Caption: Kinetic pathway of [¹⁸F]MFBG. The tracer is actively transported via NET and sequestered in storage vesicles by VMAT2, bypassing metabolic degradation.
Key Pharmacological Differentiators:
-
Uptake Kinetics: MFBG exhibits lower affinity for NET compared to MIBG (
values are generally higher), but this is offset by the higher sensitivity of PET imaging. -
Metabolic Stability: The fluorine substitution at the meta position renders the benzyl ring resistant to oxidative defluorination in vivo.
-
Clearance: Rapid renal clearance results in high tumor-to-background ratios within 1–4 hours post-injection.
Part 3: Synthesis & Radiochemistry Protocols
For drug development professionals, the synthesis of the [¹⁸F]-labeled variant is the critical workflow. Two primary methods exist: the "Classic" 3-step reduction and the "Modern" Automated Diaryliodonium method.
Protocol A: Automated Diaryliodonium Synthesis (Recommended)
Best for: Clinical production, high yield, automation.[3]
Reagents:
-
Precursor: Diaryliodonium salt (e.g., N,N′,N″,N‴-tetrakis-BOC-protected MFBG iodonium salt).[4][5]
-
Source: [¹⁸F]Fluoride (produced via cyclotron).
-
Catalyst: TEMPO (optional radical scavenger to prevent side reactions).
Workflow Diagram:
Caption: Automated radiosynthesis workflow for [¹⁸F]MFBG using a diaryliodonium salt precursor on a module like the IBA Synthera.
Step-by-Step Methodology:
-
Trapping: Trap [¹⁸F]fluoride on a QMA carbonate cartridge.
-
Elution: Elute with a solution of Kryptofix 2.2.2 and
(or ) in acetonitrile/water. -
Drying: Azeotropically dry the fluoride complex at 95°C under helium flow and vacuum.
-
Labeling (Thermolysis): Add the diaryliodonium precursor (dissolved in acetonitrile) to the dried reactor. Heat to 110–130°C for 10 minutes. This effects the nucleophilic aromatic substitution.
-
Deprotection: Add 6M HCl and heat to 100°C for 5–10 minutes to remove the BOC protecting groups.
-
Purification: Neutralize and purify via semi-preparative HPLC (C18 column) or a solid-phase extraction (SPE) sequence.
-
Yield: Typically 20–30% (decay corrected) with >99% radiochemical purity.
Protocol B: Manual 3-Step Synthesis (Classic)
Best for: Labs without access to specialized precursors.
-
Radiofluorination: React [¹⁸F]fluoride with 3-cyano-N,N,N-trimethylbenzenaminium triflate to form 3-[¹⁸F]fluorobenzonitrile.
-
Reduction: Reduce the nitrile group to an amine using Lithium Aluminum Hydride (
) or Borane-THF. -
Guanylation: React the resulting 3-[¹⁸F]fluorobenzylamine with 1H-pyrazole-1-carboximidamide (or S-methylisothiourea) to form the guanidine moiety.
-
Note: This method is labor-intensive and difficult to automate due to the reduction step.
-
Part 4: Applications in Translational Research
1. Neuroblastoma & Pheochromocytoma Imaging [¹⁸F]MFBG is the primary alternative to [¹²³I]MIBG for staging neuroendocrine tumors.
-
Advantage: PET imaging allows for whole-body tomographic scans with higher spatial resolution (4–6 mm vs. 10–15 mm for SPECT).
-
Protocol: Patients are typically scanned 1–2 hours post-injection. No thyroid blockade is required (unlike radioiodine).
2. Cardiac Sympathetic Innervation Researchers use MFBG to map the integrity of the sympathetic nervous system in heart failure.
-
Metric: Heart-to-Mediastinum (H/M) ratio is calculated to assess denervation.
-
Causality: Loss of NET uptake correlates with arrhythmia risk and poor prognosis in cardiomyopathy.
3. Theranostic Pairing MFBG serves as the diagnostic companion to therapeutic [¹¹¹I]MIBG .
-
Workflow: A low-dose [¹⁸F]MFBG PET scan is used to confirm tumor NET expression and calculate dosimetry prior to high-dose [¹³¹I]MIBG therapy.
References
-
Hu, M., et al. (2015). "A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use." ACS Chemical Neuroscience.
-
Zhang, H., et al. (2014).[1] "Imaging the norepinephrine transporter in neuroblastoma: a comparison of [18F]-MFBG and 123I-MIBG." Clinical Cancer Research.
-
Pandit-Taskar, N., et al. (2017). "Norepinephrine Transporter as a Target for Imaging and Therapy."[2][6] Journal of Nuclear Medicine.
-
Garg, P. K., et al. (1994). "Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine." Nuclear Medicine and Biology.
Sources
- 1. Imaging the norepinephrine transporter in neuroblastoma: a comparison of [18F]-MFBG and 123I-MIBG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine Transporter as a Target for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave Assisted 18F-m-fluorobenzylguanidine (mFBG) Synthesis Using the ALP-mFBG™ Diaryliodonium Salt Precursor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Norepinephrine Transporter as a Target for Imaging and Therapy | Journal of Nuclear Medicine [jnm.snmjournals.org]
Clinical applications of meta-[18F]fluorobenzylguanidine
An In-Depth Technical Guide to the Clinical Applications of meta-[18F]fluorobenzylguanidine (mFBG)
Executive Summary
The landscape of neuroendocrine tumor imaging is undergoing a significant transformation, driven by the need for higher precision, improved patient comfort, and more efficient clinical workflows. Meta-[18F]fluorobenzylguanidine ([18F]mFBG), a positron-emitting analogue of the established SPECT agent meta-iodobenzylguanidine (mIBG), has emerged as a superior radiopharmaceutical for Positron Emission Tomography (PET) imaging. This guide provides a comprehensive technical overview of [18F]mFBG, from its fundamental mechanism of action and radiochemistry to its robust clinical applications, particularly in neuroblastoma and pheochromocytoma/paraganglioma. We will delve into the causality behind its design, the validated protocols for its use, and the quantitative data that substantiates its advantages over traditional imaging agents.
The Rationale and Mechanism of Action of [18F]mFBG
The development of [18F]mFBG was a direct response to the inherent limitations of [123I]mIBG scintigraphy, the long-standing standard for imaging many neuroendocrine tumors. [123I]mIBG imaging suffers from suboptimal image resolution due to the gamma emissions of Iodine-123, requires a cumbersome two-day imaging protocol, and necessitates thyroid blockade to prevent uptake of free radioiodine.[1][2] [18F]mFBG overcomes these challenges by leveraging the superior physics of positron emitters for PET imaging, which offers higher sensitivity, better spatial resolution, and the potential for accurate quantification of tracer uptake.[3]
The Norepinephrine Transporter (NET) Pathway
The clinical efficacy of [18F]mFBG is anchored in its molecular mimicry. Neuroendocrine tumors, such as neuroblastoma and pheochromocytoma, often arise from neural crest cells and retain a key physiological feature: the overexpression of the human norepinephrine transporter (NET).[4] The NET protein is responsible for the reuptake of norepinephrine from the synaptic cleft, a critical mechanism for regulating adrenergic signaling.[4]
[18F]mFBG is a synthetic analogue of norepinephrine and is recognized and actively transported into the cell by the NET protein.[4] This targeted uptake mechanism ensures that the radiotracer accumulates preferentially in tumor cells with high NET expression, while clearing relatively quickly from background tissues, leading to high-contrast images.[5][6]
Caption: Mechanism of [18F]mFBG uptake via the Norepinephrine Transporter (NET).
Radiochemistry: Enabling Clinical Translation
The widespread clinical adoption of any PET tracer is contingent upon a reliable and efficient radiosynthesis method. Early synthesis routes for [18F]mFBG were complex and produced low yields, hindering its clinical investigation.[7] However, recent advancements have led to the development of robust, automated, two-step methods suitable for routine clinical production.[7]
A state-of-the-art approach involves the thermolysis of a diaryliodonium fluoride precursor followed by acid deprotection.[8] This method has been successfully adapted for commercial automated synthesis units, achieving high radiochemical yields and purity.
Automated Synthesis Protocol for [18F]mFBG
This protocol is a generalized representation based on published automated methods. The causality behind this two-step process is efficiency and purity: the first step incorporates the [18F]fluoride onto a stable precursor, and the second step removes a protecting group to yield the final product, which is then purified for human use.
Step 1: [18F]Fluoride Trapping and Drying
-
Aqueous [18F]fluoride, produced by a cyclotron, is passed through an anion exchange cartridge to trap the [18F]F-.
-
The [18F]F- is eluted into the reaction vessel using a solution of potassium carbonate and a phase transfer catalyst (e.g., Kryptofix 2.2.2).
-
The mixture is azeotropically dried by heating under a stream of nitrogen to remove water, which would otherwise inhibit the subsequent nucleophilic substitution reaction.
Step 2: Nucleophilic Fluorination
-
The diaryliodonium salt precursor, dissolved in a suitable organic solvent (e.g., acetonitrile), is added to the dried [18F]fluoride complex.[5]
-
The reaction vessel is heated (e.g., 90-120°C) for a defined period (e.g., 10-15 minutes) to facilitate the nucleophilic incorporation of [18F]fluoride onto the precursor.[6]
Step 3: Deprotection
-
An acid (e.g., hydrochloric acid) is added to the reaction mixture, which is then heated to remove the protecting groups from the guanidine moiety.
Step 4: Purification
-
The crude reaction mixture is passed through a semi-preparative High-Performance Liquid Chromatography (HPLC) system to isolate the [18F]mFBG from unreacted precursors and byproducts.
-
The collected [18F]mFBG fraction is passed through a sterile filter into a sterile vial containing a suitable buffer for intravenous injection.
This automated process can produce multidose batches of clinical-grade [18F]mFBG with a synthesis time of approximately 56 minutes and a corrected radiochemical yield of around 31%, with >99.9% radiochemical purity.[7][8]
Human Pharmacokinetics, Biodistribution, and Dosimetry
A first-in-human study established the safety and favorable pharmacokinetic profile of [18F]mFBG in patients with neuroendocrine tumors.[5][9] The tracer was well-tolerated with no adverse effects reported.[5]
Key findings from dosimetry studies are summarized below. The rapid blood clearance and prominent urinary excretion are crucial for achieving high-quality images shortly after injection.
| Parameter | Finding | Clinical Significance |
| Blood Clearance | Biexponential: rapid α phase (T½ ≈ 18-30 min), slower β phase (T½ ≈ 6 hours).[5] | Allows for high-contrast imaging as early as 1 hour post-injection. |
| Whole-Body Clearance | Monoexponential with a biological half-life of approximately 1.95 hours.[5] | Facilitates same-day imaging protocols. |
| Primary Excretion | Urinary; ~45% of administered activity in the bladder by 1 hour.[5] | Minimizes background radiation in the abdomen and pelvis over time. |
| Physiological Uptake | Prominent initial uptake in the liver, salivary glands, and blood pool, which decreases over time. Mild uptake in kidneys and spleen.[5][9] | Knowledge of normal biodistribution is essential for accurate image interpretation. |
| Effective Dose | ~0.023 mSv/MBq.[5][10] | Comparable to other common 18F-labeled PET tracers and [123I]mIBG, indicating a safe radiation profile.[5][11] |
| Critical Organ | Urinary bladder wall (mean absorbed dose of ~0.186 mGy/MBq).[5][10] | Patient hydration and frequent voiding are recommended to minimize radiation dose. |
Core Clinical Application: Neuroblastoma
Neuroblastoma is the most common extracranial solid tumor in children.[1] Accurate staging and response assessment are critical for management. [18F]mFBG PET/CT has demonstrated significant advantages over the standard-of-care, [123I]mIBG scintigraphy.
Superior Lesion Detection and Staging
Multiple studies have shown that [18F]mFBG PET/CT detects more neuroblastoma lesions than [123I]mIBG SPECT/CT.[12][13][14] In one study of 25 patients, [18F]mFBG visualized a total of 367 lesions compared to 217 on [123I]mIBG, with no lesions being positive on MIBG but negative on mFBG.[12] This superior detection leads to higher (more accurate) Curie scores, which can impact patient staging and risk stratification.[12][13]
| Comparative Metric | [18F]mFBG PET/CT | [123I]mIBG SPECT/CT | Reference |
| Total Lesions Detected (n=40 scans) | 728 | 461 | [13] |
| Additional Lesions Detected by [18F]mFBG | 273 (100% confirmed true-positive on follow-up) | N/A | [13] |
| Median Curie Score (Patient Cohort 1) | 9 (range: 0-24) | 3 (range: 0-22) | [12] |
| Average Curie Score (Patient Cohort 2) | 11 (range: 0-25) | 8 (range: 0-22) | [13] |
Comparison with [18F]FDG PET/CT
While [18F]FDG is recommended for MIBG-negative neuroblastoma, [18F]mFBG has shown superior diagnostic sensitivity.[3] In a head-to-head comparison, [18F]mFBG had a higher patient-based detection rate (63.8% vs. 51.7%) and identified significantly more lesions (431 vs. 162), particularly in bone and bone marrow.[3] This is because [18F]mFBG uptake is specific to NET expression, whereas [18F]FDG uptake reflects glucose metabolism, which can be variable and is subject to inflammatory changes, especially post-therapy.[15]
Workflow and Patient Experience Advantages
The most impactful clinical advantage, especially in pediatrics, is the streamlined workflow. [18F]mFBG PET/CT is a single-day procedure, with imaging performed approximately 1 hour after injection. The scan itself is much shorter (10-20 minutes) compared to the long acquisition times for [123I]mIBG (often over an hour).[16] This drastic reduction in scan time often obviates the need for sedation or general anesthesia in young children, a significant benefit for both patients and healthcare systems.[1][17]
Core Clinical Application: Pheochromocytoma & Paraganglioma (PPGL)
For PPGL, the choice of functional imaging agent can be complex. While [68Ga]DOTATATE PET/CT, which targets somatostatin receptors, is often considered a first-line agent, [18F]mFBG provides a highly effective alternative, particularly for tumors arising from the adrenal medulla which robustly express NET.
Comparative Performance with [68Ga]DOTATATE
Studies comparing [18F]mFBG and [68Ga]DOTATATE have shown that both are highly effective, with complementary roles. In one prospective study of 28 patients with metastatic PPGL, [18F]mFBG detected metastases in all patients, while [68Ga]DOTATATE was positive in 96.4%.[18] [18F]mFBG detected 33 lesions not seen on the DOTATATE scan, while DOTATATE detected 16 lesions not seen on the mFBG scan, highlighting potential tumor heterogeneity.[19][18] In some cases, [68Ga]DOTATATE may show more metastases, while in others, findings are similar.[20] The choice of tracer may ultimately be guided by genetic subtype, tumor location, and local availability.
Standardized Clinical Imaging Protocol
A self-validating protocol ensures reproducibility and accuracy. The following steps represent a standard workflow for clinical [18F]mFBG PET/CT imaging.
Caption: Standardized clinical workflow for [18F]mFBG PET/CT imaging.
Step-by-Step Methodology:
-
Patient Preparation:
-
Confirm patient identity and obtain informed consent.[5]
-
Ensure the patient is well-hydrated before and after the scan to promote tracer clearance.
-
Review the patient's current medications. Drugs that interfere with NET function (e.g., certain antidepressants, sympathomimetics) should be withheld if clinically feasible, as they can reduce tracer uptake. No thyroid blockade is necessary.
-
-
Dose Administration:
-
An intravenous (IV) line is placed.
-
A weight-based or body surface area-based dose of [18F]mFBG is administered. For example, a dose of 8mCi/1.7m² has been used in clinical trials.[12]
-
-
Uptake Period:
-
Image Acquisition:
-
The patient is positioned on the PET/CT scanner.
-
A low-dose CT scan is performed from the vertex to the mid-thighs for anatomical localization and attenuation correction.
-
A whole-body PET scan is acquired over the same anatomical range.
-
-
Image Analysis:
-
Images are reconstructed and reviewed by a qualified nuclear medicine physician.
-
Areas of focal, non-physiological uptake are identified.
-
Semi-quantitative analysis, such as calculating the Maximum Standardized Uptake Value (SUVmax), is performed for detected lesions to assess the intensity of tracer uptake.[5]
-
Future Directions: The Advent of LAFOV PET/CT
The combination of [18F]mFBG with next-generation long-axial-field-of-view (LAFOV) PET/CT scanners represents a paradigm shift. These scanners have significantly higher sensitivity, enabling even shorter scan times (as low as 2 minutes) and/or lower administered doses.[1][17][21] A recent pilot study demonstrated that this combination allows for high-precision imaging in children without any need for sedation, while still detecting more lesions than [123I]mIBG.[17] This technological synergy promises to further enhance the diagnostic accuracy and patient-centricity of neuroblastoma imaging.
Conclusion
Meta-[18F]fluorobenzylguanidine is a highly effective PET radiotracer that has demonstrated clear clinical advantages over traditional imaging modalities for NET-expressing tumors. Its ability to provide high-resolution, quantitative images in a rapid, single-day protocol improves diagnostic accuracy, enhances patient comfort, and streamlines clinical workflows. Supported by robust clinical data in neuroblastoma and PPGL, [18F]mFBG is poised to become the new standard of care for functional imaging of these challenging malignancies.
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The Advent of Fluorine-18 in MIBG Analogs: A New Era in Neuroendocrine and Cardiac Imaging
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The landscape of functional imaging for neuroendocrine tumors and cardiac sympathetic innervation has been historically dominated by radioiodinated metaiodobenzylguanidine (MIBG). However, the inherent limitations of single-photon emission computed tomography (SPECT) agents, such as lower image resolution and challenges in quantification, have catalyzed the development of positron emission tomography (PET) alternatives.[1] This guide provides a comprehensive overview of the history, development, and technical intricacies of fluorinated MIBG analogs, offering a critical resource for researchers, scientists, and professionals in drug development.
The Rationale for Fluorination: Overcoming the Limitations of Radioiodinated MIBG
Metaiodobenzylguanidine, a norepinephrine analog, is actively transported into neuroendocrine cells via the norepinephrine transporter (NET).[2][3] This mechanism has made radioiodinated MIBG ([¹²³I]MIBG and [¹³¹I]MIBG) a cornerstone for the diagnosis, staging, and therapy of neural crest tumors like neuroblastoma, pheochromocytoma, and paraganglioma for decades.[2][4][5] Despite its clinical utility, [¹²³I]MIBG SPECT imaging suffers from suboptimal image resolution and difficulties in accurate quantification of tracer uptake.[1][6] The longer half-life of ¹²³I (13.3 hours) also necessitates a two-day imaging protocol, which can be inconvenient for patients.[7][8]
The advent of PET technology, with its superior sensitivity, spatial resolution, and quantitative capabilities, presented a clear path for improving upon MIBG imaging.[9] The positron-emitting isotope fluorine-18 (¹⁸F) emerged as an ideal candidate for labeling MIBG analogs due to its favorable physical properties, including a 110-minute half-life that is well-suited for same-day imaging and allows for centralized production and distribution.[10][11] This spurred the development of a new class of radiotracers: fluorinated MIBG analogs.
The Genesis of Fluorinated MIBG Analogs: A Developmental Timeline
The journey to develop clinically viable ¹⁸F-labeled MIBG analogs has been marked by the synthesis and evaluation of several key compounds, each with its own set of advantages and challenges.
Early Pioneers: [¹⁸F]MFBG and [¹⁸F]PFBG
Among the first to be developed were meta-[¹⁸F]fluorobenzylguanidine ([¹⁸F]MFBG) and para-[¹⁸F]fluorobenzylguanidine ([¹⁸F]PFBG).[12] These compounds were designed to be structurally similar to MIBG, with the iodine atom replaced by fluorine. Initial studies demonstrated that both analogs were taken up by NET-expressing cells.[7][13] However, their in vitro uptake was found to be approximately four-fold lower than that of [¹²³I]MIBG.[7] Despite this, in vivo studies revealed that [¹⁸F]MFBG provided better quality PET images compared to [¹²⁴I]MIBG, attributed to its more rapid clearance from the body and lower uptake in non-target organs.[7][13] The synthesis of these early analogs was often complex and resulted in low radiochemical yields, which initially hampered their widespread adoption.[1][6]
Enhancing Properties: The Introduction of [¹⁸F]FIBG
To improve upon the characteristics of the initial fluorinated analogs, (4-[¹⁸F]fluoro-3-iodobenzyl)guanidine ([¹⁸F]FIBG) was developed.[14] The rationale behind this design was to maintain the iodine atom, which was thought to be important for high-affinity NET binding, while incorporating ¹⁸F for PET imaging.[12] In vitro and in vivo studies demonstrated that [¹⁸F]FIBG is an excellent analog of MIBG, with uptake mediated by the uptake-1 mechanism.[15] However, the four-step radiosynthesis was complex and resulted in a low overall radiochemical yield, making it challenging for routine clinical production.[12][14]
A New Generation: The Emergence of LMI1195
A significant advancement in the field came with the development of N-[3-bromo-4-(3-[¹⁸F]fluoro-propoxy)-benzyl]-guanidine (LMI1195).[16][17] This novel compound was designed to be a substrate for NET with high affinity and selectivity.[16] Preclinical studies demonstrated that LMI1195 has an affinity for NET similar to norepinephrine and exhibits high selectivity for the transporter in vivo.[17][18] Notably, LMI1195 showed significantly higher heart-to-liver and heart-to-lung uptake ratios compared to [¹²³I]MIBG, suggesting improved imaging characteristics for cardiac applications.[16][17] The radiosynthesis of LMI1195 involves a single-step ¹⁸F displacement reaction, which is more amenable to automated production.[16][19]
Chemical Synthesis and Radiosynthesis: The Path to Clinical Application
The translation of fluorinated MIBG analogs from the laboratory to the clinic has been heavily dependent on the development of efficient and reliable synthesis and radiosynthesis methods.
Multi-Step Synthesis of Early Analogs
The initial radiosynthesis of [¹⁸F]MFBG and [¹⁸F]PFBG was a multi-step process. For instance, a common method for [¹⁸F]MFBG synthesis involved a three-step scheme starting from 3-cyano-N,N,N-trimethylbenzenaminium triflate.[7][13] This process, while feasible, was time-consuming (approximately 3 hours) and resulted in a modest overall radiochemical yield of around 11%.[1][7]
Advancements in Automated Synthesis
A significant breakthrough for the clinical translation of [¹⁸F]MFBG was the development of a two-step, automated synthesis method.[1][6] This approach utilizes the thermolysis of a diaryliodonium fluoride precursor followed by acid deprotection.[6] This automated method dramatically reduced the synthesis time to approximately 56 minutes and increased the radiochemical yield to around 31%.[1][6] This development has made the routine, multi-dose production of clinical-grade [¹⁸F]MFBG feasible.[6]
Preclinical and Clinical Evaluation: A Comparative Analysis
The performance of fluorinated MIBG analogs has been extensively evaluated in preclinical models and, more recently, in clinical trials.
In Vitro and In Vivo Preclinical Studies
Preclinical studies have been crucial for characterizing the properties of these novel tracers and comparing them to the gold standard, [¹²³I]MIBG.
| Tracer | NET Affinity (Kᵢ) | In Vitro Uptake vs. [¹²³I]MIBG | Key In Vivo Characteristics | Reference |
| [¹⁸F]MFBG | 2.8-fold lower than MIBG | ~4-fold lower | Rapid body clearance, lower non-target organ uptake, better image quality than [¹²⁴I]MIBG. | [7][13] |
| [¹⁸F]PFBG | N/A | ~4-fold lower | Lower tumor accumulation than [¹⁸F]MFBG at 1h post-injection. | [7][13] |
| [¹⁸F]FIBG | Similar to MIBG | Similar to MIBG | High uptake in heart and adrenals. | [14][15] |
| LMI1195 | 5.16 ± 2.83 µmol/L (similar to NE) | N/A | Higher heart-to-liver and heart-to-lung uptake ratios than [¹²³I]MIBG. | [16][17] |
Clinical Trials and Future Prospects
Clinical trials have begun to validate the promising preclinical findings for some fluorinated MIBG analogs, particularly [¹⁸F]MFBG. A first-in-human pilot study demonstrated that [¹⁸F]MFBG imaging is safe and feasible for the evaluation of neuroblastoma.[20] Subsequent phase II trials have shown that [¹⁸F]MFBG PET can detect more lesions than [¹²³I]MIBG scintigraphy in patients with neuroblastoma.[8][21] The NEUROBLASTOTEP trial is currently underway to further compare the diagnostic performance of [¹⁸F]MFBG PET/CT to [¹²³I]MIBG scintigraphy.[22]
The development of fluorinated MIBG analogs represents a significant advancement in molecular imaging. These agents offer the potential for improved diagnosis, staging, and monitoring of neuroendocrine tumors and cardiac conditions, ultimately leading to better patient outcomes. The continued refinement of radiosynthetic methods and ongoing clinical validation will be critical in establishing these tracers as the new standard of care.
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Application Note: Automated Radiosynthesis of meta-[18F]Fluorobenzylguanidine ([18F]MFBG) for Clinical PET Imaging
Clinical Rationale & Target Biology
Meta-[123I]iodobenzylguanidine ([123I]mIBG) scintigraphy with SPECT/CT has long been the standard of care for diagnosing and monitoring neuroendocrine tumors, particularly neuroblastoma and pheochromocytoma[1]. However, [123I]mIBG is limited by the suboptimal physical decay characteristics of Iodine-123, which lead to poor image resolution, lengthy multi-day imaging protocols, and the frequent need for general anesthesia in pediatric patients[2].
Meta-[18F]fluorobenzylguanidine ([18F]MFBG) has emerged as a superior PET analog targeting the norepinephrine transporter (NET)[1]. The transition to Fluorine-18 enables high-resolution, quantitative PET/CT imaging in a single-day protocol[2]. Recent clinical evaluations utilizing long-axial-field-of-view (LAFOV) PET/CT scanners have demonstrated that[18F]MFBG allows for ultra-low-dose imaging without the need for sedation or general anesthesia in children, marking a significant milestone in pediatric oncology[3]. To support multi-center clinical trials and routine clinical use, highly reproducible, Good Manufacturing Practice (GMP)-compliant automated radiosynthesis protocols are required[1].
Mechanistic Principles of Late-Stage Radiofluorination
The radiosynthesis of [18F]MFBG presents a unique radiochemical challenge. Standard nucleophilic aromatic substitution (SNAr) with [18F]fluoride requires an electron-withdrawing activating group ortho or para to the leaving group. The meta-substituted benzylguanidine scaffold of MFBG is electronically unactivated, rendering traditional SNAr ineffective[4].
To overcome this high activation energy barrier, modern automated protocols employ hypervalent iodine(III) precursors . The two most successful strategies for clinical translation are:
-
Diaryliodonium Salts: These precursors undergo thermal decomposition (thermolysis) in the presence of [18F]fluoride. The high leaving-group ability of the aryl-iodine bond facilitates rapid C-F bond formation[1].
-
Spirocyclic Iodonium Ylides (SCIY): These highly stable precursors (e.g., SPIAd-MBG) allow for regioselective nucleophilic radiofluorination without the need for transition metal catalysts or radical scavengers, offering an elegant and high-yielding pathway for automated modules[3].
In both pathways, the highly basic guanidine moiety must be protected (typically with tert-butyloxycarbonyl, Boc, groups) during radiofluorination, necessitating a subsequent acid deprotection step prior to purification[1].
Radiosynthesis Workflow Visualization
Figure 1: Automated two-step radiosynthesis workflow for [18F]MFBG.
Comparative Radiosynthesis Strategies
The selection of the precursor dictates the specific module configuration and reaction conditions. Table 1 summarizes the three primary methodologies utilized in modern radiopharmacies.
| Precursor Strategy | Reagents & Catalysts | Deprotection Required? | Typical RCY (EOB) | Clinical Translation |
| Diaryliodonium Salt [1] | K222/K2CO3, TEMPO (optional) | Yes (Boc removal via HCl) | ~31% | Fully Automated (e.g., TRACERlab FXFN) |
| Spirocyclic Iodonium Ylide [3] | K222/K2CO3, DMF or MeCN | Yes (Boc removal via HCl) | 22% ± 8% | Fully Automated (e.g., Synthera+) |
| Aryl Boronic Ester (Cu-mediated) [5] | Cu(OTf)2(py)4, K222/K2CO3 | Yes (Boc removal via HCl) | 15% - 25% | Emerging (Requires strict moisture control) |
Table 1: Comparison of late-stage radiofluorination strategies for[18F]MFBG.
Detailed Automated Protocols
The following protocols are designed as self-validating systems for commercial radiosynthesis modules. They emphasize the causality behind critical steps to ensure reproducibility and high radiochemical yield (RCY).
Protocol A: Spirocyclic Iodonium Ylide (SCIY) Method
Optimized for cassette-based modules (e.g., IBA Synthera+ or GE FASTlab).[3]
Rationale: The SPIAd-MBG precursor utilizes a spirocyclic adamantyl auxiliary that sterically and electronically directs the incoming [18F]fluoride to the target meta-position, minimizing unwanted side products.
Materials & Reagents:
-
Precursor: SPIAd-MBG (Boc-protected), 10–15 mg.
-
Eluent: Kryptofix 2.2.2 (K222, 15 mg) and K2CO3 (2.5 mg) in MeCN/H2O (80:20 v/v, 1 mL).
-
Reaction Solvent: Anhydrous DMF (1.0 mL).
-
Deprotection Agent: 2M HCl (1.0 mL).
-
Neutralization/HPLC Buffer: 2M NaOH (to pH 4.5) or direct injection into an acidic mobile phase.
Step-by-Step Methodology:
-
Isotope Delivery & Trapping: Receive aqueous [18F]fluoride (typically 10–50 GBq) from the cyclotron. Pass the bolus through a pre-conditioned Sep-Pak Light QMA carbonate cartridge to trap the[18F]fluoride[4].
-
Elution & Drying: Elute the trapped[18F]fluoride into the reaction vessel using the K222/K2CO3 solution. Causality: K222 sequesters the potassium ions, leaving the fluoride "naked" and highly nucleophilic. Evaporate the solvent at 100°C under a stream of nitrogen and vacuum. Perform two consecutive azeotropic drying steps with anhydrous MeCN (0.5 mL each) to ensure complete removal of water, which would otherwise quench the nucleophilic fluoride[4].
-
Radiofluorination: Add the SPIAd-MBG precursor dissolved in 1.0 mL of anhydrous DMF to the dried [18F]fluoride complex. Seal the reactor and heat to 130°C for 10 minutes.
-
Deprotection: Cool the reactor to 60°C. Add 1.0 mL of 2M HCl. Heat the mixture to 100°C for 5 minutes. Causality: The acidic environment rapidly cleaves the Boc protecting groups from the guanidine moiety, yielding the crude [18F]MFBG[3].
-
Purification: Cool the reactor to 35°C. Dilute the crude mixture with 1.5 mL of HPLC mobile phase (e.g., 0.1% TFA in H2O/MeCN). Inject onto a semi-preparative HPLC column (e.g., Luna C18). Collect the radioactive peak corresponding to[18F]MFBG (typically eluting between 12–15 minutes).
-
Formulation: Pass the HPLC fraction through a C18 Sep-Pak cartridge. Wash with sterile water to remove HPLC solvents, then elute the final product with 1 mL of Ethanol followed by 9 mL of 0.9% Saline through a 0.22 µm sterile filter into a sterile product vial[1].
Protocol B: Diaryliodonium Salt Method
Optimized for fixed-tubing modules (e.g., GE TRACERlab FXFN).[1]
Rationale: Diaryliodonium salts are highly reactive but prone to radical-induced side reactions. The addition of a radical scavenger (like TEMPO) or strict control of reaction temperatures is critical to maximize the yield of the target fluorinated arene[1].
Materials & Reagents:
-
Precursor: Boc-protected meta-guanidinobenzyl(phenyl)iodonium tosylate (15 mg).
-
Eluent: K222 (12 mg) and K2CO3 (1.5 mg) in MeCN/H2O (1 mL).
-
Reaction Solvent: Anhydrous DMF (1.0 mL) containing 2 mg TEMPO.
-
Deprotection Agent: 1M HCl (1.0 mL).
Step-by-Step Methodology:
-
Trapping & Drying: Trap [18F]fluoride on a QMA cartridge and elute with the K222/K2CO3 solution. Azeotropically dry at 95°C under vacuum/N2 with repeated MeCN additions[1].
-
Radiofluorination: Add the diaryliodonium precursor and TEMPO dissolved in DMF to the reaction vessel. Heat to 120°C for 15 minutes. Causality: Thermolysis of the iodonium salt occurs, and the presence of TEMPO suppresses competing radical pathways, directing the reaction toward nucleophilic fluorination[1].
-
Deprotection: Cool the reactor to 50°C, add 1.0 mL of 1M HCl, and heat to 100°C for 10 minutes to remove the Boc groups[1].
-
Purification & Formulation: Neutralize the mixture with 1M NaOH. Inject onto a semi-preparative HPLC system. Collect the [18F]MFBG fraction, perform solid-phase extraction (SPE) reformulation to remove organic solvents, and sterile filter into a multidose vial[1].
Quality Control (QC) & Release Specifications
To ensure the trustworthiness of the synthesized [18F]MFBG for human injection, the final product must meet strict pharmacopeial release criteria[3].
| Parameter | Analytical Method | Acceptance Criteria |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC | ≥ 95% (Typically >98%) |
| Chemical Purity | Analytical UV-HPLC (254 nm) | Precursor & side products ≤ 10 µg/Vial |
| pH | pH Indicator Strip | 4.5 – 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Ethanol ≤ 10% v/v; MeCN ≤ 410 ppm; DMF ≤ 880 ppm |
| Radionuclidic Purity | Half-life measurement (Dose Calibrator) | 105 – 115 minutes |
| Sterility & Endotoxin | Filter integrity (Bubble point) / LAL Test | Intact filter; Endotoxins < 175 EU/Vial |
References
-
A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. Hu B, Vāvere AL, Neumann KD, et al. ACS Chemical Neuroscience, 2015.[Link]
-
Performing [18F]MFBG Long–Axial-Field-of-View PET/CT Without Sedation or General Anesthesia for Imaging of Children with Neuroblastoma. Borgwardt L, et al. Journal of Nuclear Medicine, 2024.[Link]
-
Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters provides Eight Radiotracers for PET Applications. Preshlock S, Calderwood S, Verhoog S, et al. Chemical Communications, 2016.[Link]
-
Synthesis and Preclinical Evaluation of 2-(4-[18F]Fluorophenyl)imidazo[1,2-h][1,7]naphthyridine ([18F]FPND-4): An Aza-Fused Tricyclic Derivative as Positron Emission Tomography Tracer for Neurofibrillary Tangle Imaging. Journal of Medicinal Chemistry, 2023.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Performing [18F]MFBG Long–Axial-Field-of-View PET/CT Without Sedation or General Anesthesia for Imaging of Children with Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performing [18F]MFBG Long–Axial-Field-of-View PET/CT Without Sedation or General Anesthesia for Imaging of Children with Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
Advanced Protocols for the Synthesis of 3-Fluorobenzylguanidine
A Comparative Guide to Guanylation Reagents
Abstract & Strategic Context
3-Fluorobenzylguanidine (3-FBG) is a critical structural analog of meta-iodobenzylguanidine (MIBG), the gold-standard radiopharmaceutical for imaging and treating neuroendocrine tumors (NETs) targeting the norepinephrine transporter (NET). While MIBG uses iodine, 3-FBG is frequently synthesized as a "cold" reference standard for Fluorine-18 labeled PET agents (e.g., [¹⁸F]MFBG).
The synthesis of 3-FBG hinges on a single critical transformation: the guanylation of 3-fluorobenzylamine. While theoretically simple, the high basicity of the guanidine product (
This guide details three distinct protocols using different guanylation reagents. The choice of reagent dictates the workup strategy, yield, and purity profile.
Decision Matrix: Selecting the Right Reagent
The following table contrasts the three primary reagents recommended for this synthesis.
| Feature | Reagent A: S-Methylisothiourea | Reagent B: 1H-Pyrazole-1-carboxamidine | Reagent C: Goodman's Reagent |
| Reagent Type | Electrophilic Thio-salt | Nucleophilic Amidine Transfer | Protected Triflyl-Guanidine |
| Primary Use | Bulk synthesis of cold standards | High-purity / Radiochemistry precursors | Delicate substrates / Easy purification |
| Atom Economy | High | Moderate | Low (due to Boc/Triflyl groups) |
| By-products | Methyl mercaptan (Toxic gas) | Pyrazole (Water soluble) | Triflamide (Easy extraction) |
| Cost | Low ($) | Medium ( | High ( |
| Workup | Crystallization (smelly) | Precipitation / HPLC | Silica Gel Chromatography |
| Salt Form | Usually Hemisulfate or HI | Hydrochloride | Free base (protected) |
Visualizing the Selection Logic
Figure 1: Decision tree for selecting the optimal guanylation reagent based on scale and purification capabilities.
Detailed Experimental Protocols
Protocol A: The "Classic" Route (S-Methylisothiourea)
Best for: Large-scale preparation of 3-FBG Hemisulfate. Mechanism: Nucleophilic attack of the amine on the isothiourea carbon, displacing methyl mercaptan (MeSH).
Safety Critical: This reaction generates methyl mercaptan, a toxic gas with a potent stench. You must use a bleach trap.
Materials:
-
3-Fluorobenzylamine (1.0 eq)
-
S-Methylisothiourea hemisulfate (0.5 eq) Note: 0.5 eq because the sulfate salt carries two isothiourea units.
-
Solvent: Ethanol/Water (1:1 v/v)
-
Bleach (Sodium Hypochlorite) for trap.
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser. Connect the top of the condenser to a tube leading into a bubbler trap containing 10% aqueous bleach (NaOCl) and NaOH. This neutralizes the MeSH gas.
-
Dissolution: Dissolve 3-fluorobenzylamine (e.g., 1.25 g, 10 mmol) in 10 mL of Ethanol/Water (1:1).
-
Addition: Add S-methylisothiourea hemisulfate (1.39 g, 5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 3–6 hours.
-
Checkpoint: Monitor by TLC (System: 10% MeOH in DCM with 1% NH4OH). The starting amine spot should disappear.
-
-
Workup:
-
Cool the solution to room temperature.[1]
-
Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume.
-
Cool the residue in an ice bath. The 3-fluorobenzylguanidine hemisulfate should precipitate as a white solid.
-
-
Purification: Filter the solid and wash with cold ethanol/ether. Recrystallize from hot water/ethanol if necessary.
Expert Insight: If the product does not precipitate, the solution is likely too acidic or too dilute. Adjusting pH is tricky with sulfate salts; adding excess ethanol and diethyl ether usually forces precipitation.
Protocol B: The "Clean" Route (1H-Pyrazole-1-carboxamidine)
Best for: High-purity synthesis, R&D samples, and radiochemical precursors. Reference: Bernatowicz et al. (J. Org.[2] Chem. 1992) [1].[3]
Mechanism: The pyrazole ring acts as an excellent leaving group. The reaction is often homogeneous and faster than the isothiourea method.
Materials:
-
3-Fluorobenzylamine (1.0 eq)
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.0 - 2.0 eq)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
Procedure:
-
Dissolution: In a dry flask, dissolve 3-fluorobenzylamine (125 mg, 1.0 mmol) in anhydrous DMF (2 mL).
-
Reagent Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (146 mg, 1.0 mmol).
-
Base Addition: Add DIPEA (174 µL, 1.0 mmol).
-
Why? The commercial reagent is a hydrochloride salt. The base liberates the free amidine to react.
-
-
Reaction: Stir at room temperature for 16 hours. (Heating to 60°C can shorten this to 2-3 hours).
-
Workup:
-
Add diethyl ether (20 mL) to the reaction mixture. The product (3-FBG) often precipitates as a hydroscopic oil or solid while the reagents remain in the DMF/Ether phase.
-
Alternative (Preferred): Evaporate DMF under high vacuum.
-
-
Purification: The crude residue contains pyrazole by-product.
Protocol C: The "Protected" Route (Goodman's Reagent)
Best for: When HPLC is unavailable or when a lipophilic intermediate is desired. Reference: Feichtinger, K., et al. (J. Org.[1][2][7] Chem. 1998) [2].[2][8]
Reagent: N,N'-Di-Boc-N''-triflylguanidine.
Procedure:
-
Reaction: Mix 3-fluorobenzylamine (1.0 eq), Goodman's reagent (1.0 eq), and Triethylamine (1.1 eq) in DCM.
-
Stir: React at room temperature for 4–12 hours.
-
Purification 1 (Lipophilic): The product is N,N'-di-Boc-3-fluorobenzylguanidine. This is highly lipophilic.
-
Wash the organic layer with 5% KHSO4 and Brine.
-
Purify via standard Silica Gel Chromatography (Hexanes/Ethyl Acetate).
-
-
Deprotection: Treat the purified Boc-intermediate with TFA/DCM (1:1) for 1 hour to yield pure 3-fluorobenzylguanidine TFA salt.
Workflow Visualization (Protocol B & C)
Figure 2: Comparative workflow for nucleophilic (Protocol B) vs. protected (Protocol C) synthesis routes.
Analytical Validation & QC
To validate the synthesis, the following analytical parameters should be met.
1. HPLC Analysis:
-
Column: Phenomenex Luna C18(2) or equivalent (250 x 4.6 mm).
-
Mobile Phase:
-
Gradient: 0-100% B over 20 mins.
-
Detection: UV at 254 nm (benzyl ring absorption).
-
Retention Time: Guanidines are polar. Expect early elution (approx. 4–6 mins) compared to the starting amine.
2. NMR Spectroscopy (D2O or DMSO-d6):
-
¹H NMR: Look for the disappearance of the amine NH2 protons (if in DMSO) and the specific shift of the benzylic CH2 group.
-
Diagnostic Signal: Benzylic CH2 doublet at ~4.4 ppm.
-
Aromatic Region: Multiplets 7.0–7.5 ppm (characteristic of meta-substitution).
-
-
¹⁹F NMR: Single singlet around -112 ppm (referenced to CFCl3).
3. Mass Spectrometry:
-
Method: ESI+
-
Expected Mass: [M+H]+ = 168.09 (Calculated for C8H10FN3).
Troubleshooting & Expert Tips
-
The "Oiling Out" Problem: Guanidinium salts often form oils rather than crystals.
-
Solution: Triturate the oil with anhydrous diethyl ether or hexane. Scratch the flask wall with a glass rod to induce nucleation. If it remains an oil, dissolve in water and lyophilize (freeze-dry) to obtain a fluffy powder.
-
-
Removing Pyrazole (Protocol B): Pyrazole can co-elute on short HPLC runs.
-
Solution: Pyrazole is sublimable. If you have the free base, high vacuum sublimation can remove it. Otherwise, ensure your HPLC gradient starts with very low organic content (0-2%) to separate the highly polar guanidine from the less polar pyrazole.
-
-
Salt Stoichiometry: Be aware that 3-FBG can trap excess acid. A "monohydrochloride" might actually be a mixture. Elemental analysis or quantitative NMR (qNMR) is required to determine the exact counter-ion stoichiometry, which is crucial for biological dosing.
References
-
Bernatowicz, M. S. , Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[3][9][10] The Journal of Organic Chemistry, 57(8), 2497-2502.
-
Feichtinger, K. , Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998).[7] Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions.[7] The Journal of Organic Chemistry, 63(23), 8432-8439.[7]
- Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of meta-iodobenzylguanidine (MIBG) and its analogues. Nature Protocols (Contextual reference for benzylguanidine handling).
-
Hu, M. , et al. (2015). Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter.[11] Molecular Imaging and Biology, 17, 812–822.
Sources
- 1. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Radioiodinated O6-Benzylguanine Derivatives Containing an Azido Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Note: High-Yield Synthesis and Purification of 1-(3-Fluorobenzyl)guanidine Hydrochloride
Executive Summary
1-(3-Fluorobenzyl)guanidine is a critical pharmacophore and precursor in the development of targeted radiopharmaceuticals and therapeutics designed to bind the human norepinephrine transporter (NET)[1]. The preparation of its hydrochloride salt requires high chemoselectivity to prevent over-guanylation and to facilitate straightforward isolation. This application note details a robust, field-proven, two-step protocol for synthesizing 1-(3-Fluorobenzyl)guanidine hydrochloride utilizing a Boc-protected pyrazole reagent, ensuring high yields and exceptional purity suitable for downstream clinical and developmental applications.
Mechanistic Rationale & Reagent Selection
The synthesis of monosubstituted guanidines from primary amines is notoriously prone to side reactions, including the formation of di-alkylated products, when using unprotected guanylating agents like cyanamide. To establish a self-validating and highly controlled system, this protocol employs N,N′-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine as the guanylating agent[2].
-
Leaving Group Efficacy: The pyrazole ring acts as an exceptional leaving group. Its displacement by the primary amine of 3-fluorobenzylamine[3] is thermodynamically favorable, driving the nucleophilic addition to completion at room temperature without the need for harsh refluxing conditions[2].
-
Solubility and Steric Control: The bulky, lipophilic tert-butoxycarbonyl (Boc) groups prevent multiple alkylations and ensure the intermediate is highly soluble in organic solvents (e.g., chloroform), allowing for seamless purification via standard silica gel chromatography[2].
-
Direct Salt Formation: Subsequent treatment with 4M HCl in dioxane serves a dual mechanistic purpose. It quantitatively cleaves the Boc protecting groups—releasing isobutylene and CO₂ as gaseous byproducts—and directly protonates the resulting guanidine. Because the hydrochloride salt is highly polar, it readily precipitates out of the non-polar ethereal solvent mixture, effectively self-purifying the final product.
Synthesis Workflow
Two-step synthesis workflow for 1-(3-Fluorobenzyl)guanidine hydrochloride.
Materials and Reagents
| Reagent / Material | Role in Synthesis | Equivalents | Amount |
| 3-Fluorobenzylamine | Starting Material | 1.2 eq | 12.0 mmol (1.50 g) |
| N,N′-bis(Boc)-1H-pyrazole-1-carboxamidine | Guanylating Agent | 1.0 eq | 10.0 mmol (3.10 g) |
| Chloroform (CHCl₃) | Reaction Solvent (Step 1) | N/A | 100 mL |
| 4M HCl in Dioxane | Deprotection & Salt Formation | Excess | 20 mL |
| Dichloromethane (DCM) | Reaction Solvent (Step 2) | N/A | 15 mL |
| Diethyl Ether | Precipitation / Wash Solvent | N/A | 50 mL |
Step-by-Step Experimental Protocol
Phase 1: Preparation of N,N′-bis(Boc)-1-(3-fluorobenzyl)guanidine
-
Preparation of the Reaction Mixture: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (3.10 g) of N,N′-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine in 100 mL of anhydrous chloroform (CHCl₃)[2].
-
Amine Addition: Slowly add 12.0 mmol (1.50 g) of 3-fluorobenzylamine to the stirring solution[2]. Causality Note: Utilizing a 1.2 molar equivalent excess of the amine ensures the complete consumption of the more expensive pyrazole guanylating agent and accelerates reaction kinetics.
-
Incubation: Seal the flask under an inert atmosphere (nitrogen or argon) and stir the reaction mixture continuously at room temperature (20–25 °C) overnight (approx. 12–16 hours)[2].
-
Reaction Monitoring: Verify the completion of the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:4) solvent system. The pyrazole byproduct and the protected intermediate should show distinct retention factors (Rf).
-
Workup and Purification: Evaporate the solvent in vacuo. Purify the resulting crude residue using flash column chromatography on silica gel, eluting with a gradient of EtOAc/Hexane (1:10)[2].
-
Isolation: Pool the fractions containing the product and concentrate to afford the N,N′-bis(tert-butoxycarbonyl)-N″-3-fluorobenzylguanidine intermediate as a colorless solid (Expected yield: ~3.21 g, 87%)[2].
Phase 2: Deprotection and Hydrochloride Salt Formation
-
Solubilization: Dissolve the purified intermediate (approx. 8.5 mmol) in 15 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.
-
Acidification: Cool the flask to 0 °C using an ice-water bath. Dropwise, add 20 mL of 4M HCl in dioxane.
-
Cleavage: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours. Self-Validation Note: The visible evolution of gas bubbles (CO₂ and isobutylene) serves as a physical confirmation that the Boc deprotection is actively occurring.
-
Precipitation: As the highly polar hydrochloride salt forms, it will begin to cloud the solution. To drive complete precipitation, slowly add 30 mL of cold diethyl ether to the stirring mixture.
-
Filtration and Drying: Filter the resulting white crystalline precipitate through a sintered glass funnel. Wash the filter cake with an additional 20 mL of cold diethyl ether to strip away any residual dioxane, pyrazole traces, or unreacted organic impurities.
-
Final Yield: Dry the solid under high vacuum for 12 hours to yield pure 1-(3-Fluorobenzyl)guanidine hydrochloride.
Analytical Specifications & Expected Outcomes
| Parameter | Specification / Data |
| Intermediate Yield (Step 1) | ~87% (Colorless solid)[2] |
| Final Product Identity | 1-(3-Fluorobenzyl)guanidine Hydrochloride |
| Overall Process Yield | ~80-85% |
| Physical Appearance | White crystalline powder |
| Validation Methods | ¹H NMR (D₂O or DMSO-d₆), LC-MS (ESI+) |
| Storage Conditions | 2 - 8 °C, tightly sealed and desiccated |
References[2] A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use - nih.gov -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4236911/[1] Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter - nih.gov -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3925448/[3] 100-82-3 | MFCD00008113 | 3-Fluorobenzylamine - a2bchem.com -https://www.a2bchem.com/product/100-82-3.html
Sources
- 1. Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
Application Note: Advanced HPLC Purification Strategies for meta-Fluorobenzylguanidine ([¹⁸F]mFBG)
Executive Summary
Meta-fluorobenzylguanidine (mFBG), specifically its fluorine-18 labeled analog ([¹⁸F]mFBG), is a critical Positron Emission Tomography (PET) radiotracer designed to target the norepinephrine transporter (NET) in neuroendocrine tumors.[1] It serves as a superior alternative to [¹²³I]MIBG due to higher resolution and favorable pharmacokinetics.
The purification of [¹⁸F]mFBG presents a unique challenge: the need to isolate a highly polar, hydrophilic compound from lipophilic precursors (often diaryliodonium salts) while adhering to strict Good Manufacturing Practice (GMP) timelines.
This guide details two distinct HPLC methodologies:
-
The Research Standard: A gradient-based Trifluoroacetic Acid (TFA)/Acetonitrile method for maximum peak resolution during development.
-
The Clinical Standard (Recommended): A physiologically compatible isocratic Ethanol/Buffer method that eliminates the need for post-purification solvent evaporation, significantly reducing processing time and radiation exposure.
Chemical Properties & Separation Logic
To design a robust HPLC method, one must understand the analyte's behavior in solution.
-
Structure: mFBG contains a guanidino group, making it highly basic (pKa ~ 13).
-
Chromatographic Behavior: Under standard reverse-phase conditions at neutral pH, mFBG is protonated and elutes near the void volume (t₀), leading to poor separation from polar impurities.
-
Separation Strategy:
-
Ion Suppression/Pairing: Acidic mobile phases are required to maintain the protonated state consistently or use ion-pairing agents to increase retention.
-
Column Selection: A C18 stationary phase with high surface area and carbon load is essential to retain the polar benzylguanidine core.
-
Protocol A: Research & Development Method (Gradient)
Best for: Initial synthesis validation, impurity profiling, and non-clinical production.
This method utilizes a TFA/Acetonitrile gradient.[2][3] While effective at separation, the presence of Acetonitrile and TFA requires a rotary evaporation step to reformulate the drug into a physiological buffer (e.g., Saline/Ethanol).
Equipment & Reagents
-
System: Semi-preparative HPLC (e.g., Agilent 1200 or Knauer Smartline) with UV (254/262 nm) and Gamma detection.
-
Column: Phenomenex Luna C18(2), 250 × 10 mm, 5 µm (or equivalent).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (18 MΩ).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
Method Parameters
| Parameter | Setting |
| Flow Rate | 4.0 – 5.0 mL/min |
| Temperature | Ambient (20–25°C) |
| Injection Vol | 1.0 – 2.0 mL (depending on loop size) |
| Detection | UV @ 262 nm; Radiometric (Gamma) |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 2% | Injection / Load |
| 1.0 | 10% | Ramp |
| 16.0 | 20% | Elution of [¹⁸F]mFBG (~11-13 min) |
| 18.5 | 100% | Column Wash (Remove Precursor) |
| 24.0 | 2% | Re-equilibration |
Expert Insight: The shallow gradient (10% to 20% B over 15 mins) is critical. The mFBG peak is sensitive to organic modifier changes. Increasing the slope will cause co-elution with the defluorinated side-products.
Protocol B: Clinical Production Method (Isocratic)
Best for: Routine GMP manufacturing, automated synthesis modules (e.g., IBA Synthera, GE TRACERlab).
This method is superior for clinical workflow because the mobile phase is physiologically compatible . The collected fraction can be diluted directly with sterile water/buffer and injected into the patient, bypassing the time-consuming evaporation step.
Equipment & Reagents
-
System: Integrated HPLC on Synthesis Module or standalone Semi-prep system.
-
Column: Phenomenex Luna C18(2), 250 × 10 mm, 5 µm.[3]
-
Mobile Phase: 10% Ethanol in Aqueous Buffer.
Method Parameters
| Parameter | Setting |
| Flow Rate | 3.5 – 4.0 mL/min |
| Mode | Isocratic |
| Run Time | ~20 minutes |
| Retention Time | 10 – 14 minutes |
Formulation Logic (Self-Validating Step)
-
Elution: The product elutes in the 10% Ethanol/HCl buffer.
-
Collection: The peak is collected (typically 4–6 mL volume).
-
Dilution: The collection vial contains a neutralizing buffer (e.g., 2 mL of 0.113 M Ammonium Acetate, pH 8.2) or is diluted 1:4 with sterile water.[2]
-
Result: Final ethanol concentration <2%, pH 4.5–6.5, isotonicity achieved. No evaporation required.
Quality Control (Analytical HPLC)
Regardless of the purification method used, the final drug product must be analyzed for Radiochemical Purity (RCP) and Identity.[2]
-
Column: Analytical C18 (e.g., Phenomenex Bondclone or Luna), 250 × 4.6 mm, 10 µm.
-
Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).[3][5]
-
Gradient: 0–2 min (5% B); 2–12 min (5%→20% B); 12–15 min (20%→80% B).
-
Acceptance Criteria:
Process Visualization
Purification & Formulation Workflow
The following diagram illustrates the streamlined "Clinical Method" (Protocol B), highlighting the elimination of the evaporation step.
Caption: Streamlined workflow for [18F]mFBG production using physiologically compatible mobile phases, eliminating solvent evaporation.
HPLC Component Logic
This diagram details the connectivity and critical decision points within the HPLC purification unit.
Caption: HPLC fluid path and logic. The switching valve is triggered by the radiation detector to divert the purified mFBG peak to the product vial.
Comparison of Methods
| Feature | Protocol A (Research) | Protocol B (Clinical/GMP) |
| Mobile Phase | Water/MeCN/TFA | Water/Ethanol/HCl/Buffer |
| Elution Type | Gradient | Isocratic |
| Post-Process | Evaporation & Reformulation | Dilution only |
| Process Time | ~60-90 mins | ~45-55 mins |
| Yield (EOS) | Lower (due to handling loss) | Higher (~31% decay corrected) |
| Reference | Zhang et al. [1] | Pandit-Taskar et al. [2] |
Troubleshooting & Expert Tips
-
Peak Tailing: mFBG is basic. If you observe significant tailing, ensure your mobile phase pH is sufficiently low (< 2.5). The addition of ascorbic acid not only acts as a stabilizer against radiolysis but also improves peak shape.
-
Precursor Breakthrough: The lipophilic diaryliodonium precursor retains strongly on C18. Ensure your method includes a "wash" phase (high organic) if using gradients, or ensure the run time is long enough in isocratic mode to prevent carryover to the next run.
-
Specific Activity: To maintain high specific activity, use high-purity reagents for the mobile phase. Trace amines in low-grade solvents can compete for binding sites or introduce cold contaminants.
References
-
Zhang, H., et al. (2014). Synthesis and evaluation of [18F]fluorine-labeled benzylguanidine analogs for targeting the human norepinephrine transporter.[6] Nuclear Medicine and Biology.[3] Link
-
Pandit-Taskar, N., et al. (2015).[7] A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. ACS Chemical Neuroscience.[4][8] Link
-
Piert, M., et al. (2017). Biodistribution and Dosimetry of 18F-Meta-Fluorobenzylguanidine: A First-in-Human PET/CT Imaging Study of Patients with Neuroendocrine Malignancies.[4][7] Journal of Nuclear Medicine.[3][5] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Synthesis of [18F]-MFBG analogs with in vitro characterization [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Biodistribution and Dosimetry of 18F-Meta-Fluorobenzylguanidine: A First-in-Human PET/CT Imaging Study of Patients with Neuroendocrine Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Solid-Phase Extraction (SPE) Protocol for the Isolation and Formulation of [18F]MFBG
Executive Summary & Clinical Context
The molecular imaging of neuroblastoma and other neuroendocrine tumors has historically relied on[123I]MIBG scintigraphy. However, the superior pharmacokinetic profile and positron emission characteristics of meta-[18F]fluorobenzylguanidine ([18F]MFBG) have positioned it as a transformative PET radiotracer. Recent clinical advancements demonstrate that [18F]MFBG Long-Axial-Field-of-View (LAFOV) PET/CT provides higher resolution, shorter acquisition times, and critically, eliminates the need for general anesthesia or sedation in pediatric patients [1].
To meet the growing clinical demand, the radiosynthesis of [18F]MFBG must transition from cumbersome, time-consuming High-Performance Liquid Chromatography (HPLC) purification to rapid, automated Solid-Phase Extraction (SPE)[2]. This application note details an optimized, orthogonal tandem SPE protocol designed to isolate [18F]MFBG from crude radiosynthesis mixtures, ensuring >99% radiochemical purity and immediate clinical formulation.
Mechanistic Causality: The Orthogonal SPE Strategy
The radiosynthesis of [18F]MFBG—whether via copper-mediated radiofluorination (CMRF) of boronic esters or thermolysis of diaryliodonium salts—yields a crude mixture containing unreacted [18F]fluoride, toxic metal catalysts (e.g., Cu²⁺), organic solvents (DMF/DMSO), and unreacted lipophilic precursors [3, 4].
To achieve clinical-grade purity without HPLC, this protocol employs a self-validating, orthogonal tandem SPE system utilizing Hydrophilic-Lipophilic Balance (HLB) and Mixed-Mode Cation Exchange (MCX) chemistries:
-
Phase 1: Reverse-Phase Isolation (Oasis HLB). The crude mixture is quenched with water and loaded onto an HLB cartridge. The lipophilic [18F]MFBG and unreacted precursor are retained via van der Waals interactions. Highly polar impurities—specifically unreacted [18F]fluoride, copper catalysts, and DMSO—fail to bind and are eliminated in the aqueous waste.
-
Phase 2: Strong Cation Exchange (Oasis MCX). The intermediate is eluted from the HLB cartridge with ethanol directly onto an MCX cartridge. [18F]MFBG contains a guanidine moiety, which is exceptionally basic (pKa ~13.6) and remains fully protonated. The sulfonic acid groups of the MCX resin strongly trap the [18F]MFBG cation. Neutral or weakly basic lipophilic impurities (e.g., unreacted precursor) are washed to waste with ethanol.
-
The Self-Validating Mechanism: This orthogonal setup guarantees trustworthiness. The HLB step mandates lipophilicity, while the MCX step mandates high basicity. Only a molecule possessing both properties ([18F]MFBG) can successfully traverse both cartridges. If the radiosynthesis fails to form the guanidine moiety, the byproduct will not be retained by the MCX resin, inherently preventing the formulation of radiochemical impurities.
Radiosynthesis and SPE Workflow
Tandem HLB/MCX SPE workflow for the HPLC-free purification and formulation of [18F]MFBG.
Quantitative Performance Metrics
The following table summarizes the typical quantitative data achieved using this automated tandem SPE protocol compared to traditional HPLC methods [2, 4].
| Parameter | Tandem SPE Method (HLB/MCX) | Traditional HPLC Method |
| Overall Radiochemical Yield (RCY) | 28% – 35% (Decay-corrected) | 11% – 22% (Decay-corrected) |
| Radiochemical Purity (RCP) | > 99.5% | > 98.0% |
| Residual Copper (if CMRF used) | < 0.5 ppm | < 1.0 ppm |
| Residual Organic Solvents | < 2% Ethanol (v/v) | Variable (requires evaporation) |
| Purification & Formulation Time | < 12 minutes | 35 – 45 minutes |
| Molar Activity (Am) | 18 – 50 GBq/µmol | 15 – 40 GBq/µmol |
Step-by-Step Experimental Protocol
Materials & Reagents
-
Solid-Phase Extraction Cartridges: Waters Oasis® HLB Plus Light Cartridge (30 mg); Waters Oasis® MCX Plus Light Cartridge (30 mg).
-
Reagents: Sterile Water for Injection (USP), Dehydrated Ethanol (USP), 0.9% Sodium Chloride Injection (USP), Sodium Ascorbate (Radioprotectant).
-
Formulation Buffer: 10 mL of 0.9% NaCl containing 10 mM Sodium Ascorbate (pH adjusted to 5.5 - 6.5).
Cartridge Conditioning
Experience Note: Proper conditioning ensures maximum surface area exposure of the sorbent beds. Do not allow the cartridges to dry prior to loading.
-
Condition HLB: Pass 5 mL of Ethanol followed by 10 mL of Sterile Water.
-
Condition MCX: Pass 5 mL of Ethanol followed by 10 mL of Sterile Water.
Loading & Primary Wash (HLB)
-
Quench: Upon completion of the radiosynthesis/deprotection step, quench the crude reaction mixture (typically 1-2 mL of DMF/DMSO or acidic aqueous solution) by diluting it with 10 mL of Sterile Water.
-
Load: Pass the diluted crude mixture through the conditioned HLB cartridge at a flow rate of 2 mL/min.
-
Wash: Pass 10 mL of Sterile Water through the HLB cartridge to waste.
-
Causality: This step quantitatively removes unreacted [18F]fluoride, water-soluble byproducts, and any copper catalysts.
-
Intermediate Elution & Trapping (MCX)
-
Elute HLB / Load MCX: Connect the outlet of the HLB cartridge directly to the inlet of the MCX cartridge . Pass 2.5 mL of Ethanol through the tandem setup.
-
Causality: Ethanol disrupts the hydrophobic interactions on the HLB resin, eluting both [18F]MFBG and the unreacted precursor. As the eluate enters the MCX cartridge, the protonated guanidine moiety of [18F]MFBG binds tightly to the sulfonic acid groups.
-
-
Wash MCX: Disconnect the HLB cartridge. Pass an additional 5 mL of Ethanol through the MCX cartridge to waste.
-
Causality: This critical wash removes the neutral, lipophilic unreacted precursor and any remaining organic impurities, leaving only the highly basic [18F]MFBG trapped on the resin.
-
Final Elution & Formulation
-
Elute: Pass 8 mL of the Formulation Buffer (0.9% NaCl with 10 mM Sodium Ascorbate) through the MCX cartridge at a flow rate of 1 mL/min.
-
Causality: The high ionic strength of the sodium ions displaces the [18F]MFBG from the cation exchange resin. The ascorbate acts as a scavenger to prevent autoradiolysis of the final product during storage.
-
-
Sterile Filtration: Pass the eluate directly through a 0.22 µm sterile vented filter into a sterile, pyrogen-free product vial.
Quality Control (QC) & Validation
Because this protocol is designed as a self-validating system, routine QC can be streamlined:
-
Radiochemical Purity (Radio-HPLC): Confirm >99% purity (typically elutes as a single sharp peak).
-
pH Testing: Ensure the final formulation is between pH 4.5 and 7.0 (typically ~6.0 due to the ascorbate buffer).
-
Residual Solvents (GC): Verify that ethanol concentration is within acceptable physiological limits (< 5% v/v). No DMSO or DMF should be detectable due to the rigorous aqueous HLB wash.
References
- Performing [18F]MFBG Long–Axial-Field-of-View PET/CT Without Sedation or General Anesthesia for Imaging of Children with Neuroblastoma. Journal of Nuclear Medicine.
- A Practical, Automated Synthesis of meta-[(18)F]Fluorobenzylguanidine for Clinical Use. ResearchGate.
- IAEA TECDOC SERIES 1968: Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency.
- Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [18F]-MFBG and 123I-MIBG. AACR Journals.
Advanced Precursor Synthesis and Automated Radiolabeling of [18F]MFBG via Spirocyclic Iodonium Ylides
Executive Summary & Scientific Rationale
Meta-[18F]fluorobenzylguanidine ([18F]MFBG) has emerged as a superior PET imaging agent for neuroendocrine tumors (NETs), offering higher spatial resolution and better pharmacokinetics than the SPECT standard, [123I]MIBG. However, the synthesis of [18F]MFBG has historically been plagued by low yields and complex purification due to the high basicity of the guanidine group and the difficulty of fluorinating electron-rich arenes.
This Application Note details the "Gold Standard" synthesis using Spirocyclic Iodonium Ylide (SCIDY) precursors (specifically the Adamantyl-SPIAd or Dimedone variants). Unlike traditional diaryliodonium salts or trimethylammonium precursors, SCIDY precursors offer:
-
Metal-Free Labeling: Eliminates heavy metal contamination risks associated with stannanes or nickel-mediated pathways.
-
Regiospecificity: The spirocyclic auxiliary directs the nucleophilic attack exclusively to the aromatic ring, avoiding the "ortho-effect" side products common with simple iodonium salts.
-
Stability: The ylide structure is bench-stable, facilitating commercial distribution and GMP banking.
Strategic Analysis: The SCIDY Mechanism
The success of this protocol relies on the hypervalent iodine(III) center. The spirocyclic auxiliary locks the iodine geometry, reducing the energy barrier for the reductive elimination of the [18F]fluoride-aryl complex.
Mechanism of Action[1][2]
-
Ligand Exchange: [18F]F⁻ attacks the iodine center, displacing one ligand.
-
Pseudorotation: The intermediate rearranges to place the fluoride and the aromatic ring in the apical positions.
-
Reductive Elimination: The C-F bond forms, and the iodonium auxiliary is released as a neutral iodo-compound.
Figure 1: Mechanistic pathway of Spirocyclic Iodonium Ylide radiofluorination. The auxiliary design is critical for lowering the activation energy of the final elimination step.
Part 1: Chemical Synthesis of the Precursor
Target Molecule: (3-(2,3-bis(tert-butoxycarbonyl)guanidino)methyl)phenyl)(spiro[adamantane-2,2'-dioxane]-4',6'-dione)iodonium ylide (SPIAd-MFBG Precursor).
Reagents Required[2][3][4][5][6]
-
3-Iodobenzylamine hydrochloride
-
N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (Boc-donor)
-
Selectfluor (chloromethyl-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) OR mCPBA
-
Spiro[adamantane-2,2'-dioxane]-4',6'-dione (SPIAd-dione) or 5,5-dimethyl-1,3-cyclohexanedione (Dimedone)
-
Sodium acetate (NaOAc), Acetic acid (AcOH)
Step-by-Step Synthesis Protocol
Step 1: Guanidinylation and Protection
The guanidine moiety is highly nucleophilic and must be protected (Boc) to prevent interference during oxidation and fluorination.
-
Dissolve 3-iodobenzylamine HCl (1.0 eq) and Triethylamine (3.0 eq) in dry THF.
-
Add N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (1.1 eq).
-
Stir at room temperature for 12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Step 2: Oxidation to Diacetoxyiodoarene
-
Dissolve the protected guanidine (from Step 1) in glacial acetic acid.
-
Add Sodium Perborate Tetrahydrate (5.0 eq) or mCPBA (1.2 eq).
-
Stir at 40-50°C for 4-6 hours.
-
Workup: Concentrate in vacuo. Extract with DCM/Water.
-
Product: 3-(Diacetoxyiodo)benzylguanidine (Boc-protected). Note: This intermediate is often used directly without extensive purification.
Step 3: Ylide Formation (The Critical Step)
-
Dissolve the diacetoxy-intermediate in 10% KOH/MeOH (w/v).
-
Add the Auxiliary Dione (SPIAd-dione or Dimedone) (1.0 eq) at 0°C.
-
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Workup: Dilute with water. The ylide often precipitates. If not, extract with DCM.
-
Purification: Recrystallization from Acetone/Hexane or rapid silica chromatography (DCM/MeOH).
-
Appearance: White to off-white solid.
-
Storage: Stable at -20°C for >12 months.
-
Part 2: Automated Radiosynthesis Protocol
Platform: Adaptable to GE TRACERlab FX2 N, IBA Synthera+, or equivalents.
Reagents & Consumables[1][2][3][4][5][6][7][8][9][10][11]
-
Precursor: 5–8 mg of SPIAd-MFBG Precursor.
-
Solvent: 0.5 mL Anhydrous DMF (or DMSO).
-
Eluent: K₂CO₃/K2.2.2 (Cryptand) solution or TBAHCO₃.
-
Acid: 4M HCl or 3M H₂SO₄ (for deprotection).
-
Purification: HPLC (Semi-prep C18) or SPE (Sep-Pak C18 + HLB).
Workflow Logic
Figure 2: Automated workflow for [18F]MFBG production. The critical control points are the moisture content during labeling and the completeness of acid deprotection.
Detailed Protocol Steps
-
Trapping: Trap [18F]fluoride on a pre-conditioned QMA Carbonate cartridge.
-
Elution: Elute into the reactor with K₂CO₃ (1.5 mg) / Kryptofix 2.2.2 (10 mg) in MeCN/H₂O.
-
Drying: Evaporate solvent at 95°C under He flow/vacuum. Add 1 mL anhydrous MeCN and repeat (azeotropic drying). Critical: Moisture < 100 ppm is required for high yields.
-
Labeling:
-
Add 5 mg Precursor in 0.5 mL DMF.
-
Heat to 110°C for 10 minutes .
-
Note: No copper catalyst is required (unlike boronic acid routes).
-
-
Deprotection:
-
Cool reactor to 40°C.
-
Add 1 mL 4M HCl .
-
Heat to 100°C for 5-8 minutes . (Removes Boc groups).
-
-
Purification (HPLC Method):
-
Column: Semi-prep C18 (e.g., Phenomenex Luna 5µ).
-
Mobile Phase: 5% Ethanol in 50 mM Phosphate Buffer (pH 2.5).
-
Flow Rate: 4-5 mL/min.
-
Retention Time: [18F]MFBG typically elutes at 8–12 mins; unreacted hydrolyzed precursor elutes earlier or is washed off.
-
QC and Validation Specifications
Summarized below are the release criteria for clinical-grade [18F]MFBG.
| Test Parameter | Method | Specification Limit |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Radiochemical Yield | Decay Corrected | 20% – 40% (typical) |
| Molar Activity | HPLC (UV 254nm) | > 50 GBq/µmol |
| pH | pH Strip | 4.5 – 7.5 |
| Residual Solvents | GC | DMF < 880 ppm; MeCN < 410 ppm |
| Radionuclidic Purity | Gamma Spec | > 99.5% F-18 |
| Bacterial Endotoxins | LAL Test | < 175 EU/V |
Troubleshooting Guide
-
Low Radiochemical Yield (<10%):
-
Cause: High moisture content in the reactor.
-
Fix: Increase azeotropic drying cycles; ensure DMF is anhydrous (stored over molecular sieves).
-
-
Incomplete Deprotection:
-
Cause: Acid concentration too low or heating time too short.
-
Fix: Ensure 4M HCl is fresh; verify reactor temperature calibration.
-
-
Precursor Precipitation:
-
Cause: Precursor solubility in DMF/DMSO issues at RT.
-
Fix: Vortex the precursor vial immediately before addition or keep the precursor solution slightly warm (30°C).
-
References
-
Zhang, H., et al. (2014).[2][3] Synthesis and evaluation of [18F]fluorine-labeled benzylguanidine analogs for targeting the human norepinephrine transporter.[3] European Journal of Nuclear Medicine and Molecular Imaging, 41(2), 322–332.[2][3] Link
-
Pandit-Taskar, N., et al. (2015). A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. Journal of Nuclear Medicine, 56(11), 1780-1785. Link
-
Rotstein, B. H., et al. (2016).[4] Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(III) ylides. Chemical Science, 7, 4407-4417.[5] Link
-
Borgwardt, L., et al. (2024).[6] Performing [18F]MFBG Long–Axial-Field-of-View PET/CT Without Sedation or General Anesthesia for Imaging of Children with Neuroblastoma. Journal of Nuclear Medicine, 65(7). Link
-
ABX Advanced Biochemical Compounds. (2025). Molecule of the month - MFBG-SPIAd precursor. ABX Product News. Link
Sources
- 1. Performing [18F]MFBG Long–Axial-Field-of-View PET/CT Without Sedation or General Anesthesia for Imaging of Children with Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium( iii ) ylides - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00197A [pubs.rsc.org]
- 5. Molecule of the month - May 2025 - News [abx.de]
- 6. researchgate.net [researchgate.net]
[18F]MFBG Radiosynthesis Support Center: Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for the radiosynthesis of meta-[18F]fluorobenzylguanidine ([18F]MFBG). [18F]MFBG is a next-generation positron emission tomography (PET) radiotracer designed to target the human norepinephrine transporter (hNET). It offers superior spatial resolution and quantification capabilities compared to traditional[123I]MIBG scintigraphy, particularly for neuroblastoma imaging [3].
Historically, the synthesis of[18F]MFBG was plagued by low radiochemical yields (RCY) and complex, multi-step procedures. Today, the field has transitioned to highly efficient, one-step radiofluorination utilizing hypervalent iodine precursors [2]. This guide provides mechanistic insights, standardized protocols, and targeted troubleshooting to ensure high-yield, clinical-grade production.
Evolution of [18F]MFBG Synthesis Strategies
Understanding the historical context of [18F]MFBG synthesis is critical for troubleshooting modern automated setups. The transition from multi-step nucleophilic aromatic substitution to hypervalent iodine chemistry has drastically improved yields and automation compatibility [2, 4].
| Synthesis Strategy | Precursor Type | Steps | Total Time | Typical RCY (d.c.) | Key Advantage | Major Limitation |
| Traditional Nucleophilic Substitution | 3-cyano-N,N,N-trimethylbenzenaminium triflate | 3 (Fluorination, Reduction, Guanylation) | ~120 min | 10 – 15% | Uses standard, commercially available reagents. | Highly complex automation; moisture-sensitive reduction step [1]. |
| Diaryliodonium Salt Thermolysis | Protected diaryliodonium fluoride | 2 (Radiofluorination, Deprotection) | ~56 min | ~31% | High yield; easily adapted to commercial synthesizers. | Precursor synthesis is complex; requires strict anhydrous conditions [2]. |
| Spirocyclic Iodonium Ylide (SCIDY) | SPIAd-MBG (Protected Ylide) | 2 (Radiofluorination, Deprotection) | 75 – 120 min | 14 – 22% | Excellent regioselectivity; GMP-compliant automation [3]. | Requires harsh acidic deprotection of the guanidine moiety [5]. |
Mechanistic Workflow: SCIDY-Based Automation
The current state-of-the-art clinical production of [18F]MFBG utilizes a spirocyclic iodonium ylide (SCIDY) precursor (SPIAd-MBG). The hypervalent iodine lowers the activation energy required for nucleophilic substitution on the electron-rich benzene ring, allowing for direct introduction of [18F]fluoride [4].
Automated radiosynthesis workflow of [18F]MFBG using a spirocyclic iodonium ylide precursor.
Standard Operating Procedure: Automated SCIDY Synthesis
The following self-validating protocol is optimized for commercial synthesis modules (e.g., Synthera+) to produce GMP-compliant [18F]MFBG [3, 4].
Step 1: [18F]Fluoride Trapping & Elution
-
Pass cyclotron-produced [18F]fluoride (typically 2–5 GBq) through a pre-conditioned QMA cartridge.
-
Wash the cartridge with 2 mL of sterile water to remove[18O]H₂O.
-
Elute the [18F]fluoride into the reaction vessel using a mild base solution (e.g., 2.5 mg/mL Tetraethylammonium bicarbonate (TEAB) or a low-concentration K₂CO₃/Kryptofix-222 mixture).
Step 2: Azeotropic Drying
-
Add 1 mL of anhydrous acetonitrile (MeCN) to the reaction vessel.
-
Evaporate under vacuum with a helium sweep at 110°C. Repeat this step twice to ensure a strictly anhydrous environment. Validation: The visual absence of droplet condensation in the reactor indicates sufficient drying.
Step 3: Radiofluorination
-
Dissolve 4–5 mg of the SPIAd-MBG precursor in 0.5 mL of anhydrous MeCN or DMF.
-
Add the precursor solution to the dried[18F]fluoride.
-
Seal the reactor and heat at 110°C for 10–15 minutes.
Step 4: Acidic Deprotection
-
Cool the reactor to 50°C.
-
Add 1.0 mL of 4–6 M HCl to cleave the bulky protecting groups (e.g., Boc or 1,3,5-triazinane) from the highly basic guanidine moiety.
-
Heat the mixture at 100°C for 5–10 minutes.
Step 5: Purification & Formulation
-
Quench the reaction with HPLC mobile phase and inject onto a semi-preparative HPLC column.
-
Collect the radioactive peak corresponding to [18F]MFBG.
-
Dilute the collected fraction in 20 mL of sterile water and pass it through a C18 Sep-Pak cartridge to trap the product.
-
Wash the cartridge with water to remove residual acid and salts.
-
Elute the pure [18F]MFBG with 1 mL of ethanol, dilute with 9 mL of sterile saline (containing ascorbic acid as a radioprotectant), and pass through a 0.22 µm sterile filter.
Troubleshooting Guides & FAQs
Q1: My radiochemical yield (RCY) drops significantly during the radiofluorination step when using the spirocyclic iodonium ylide precursor. How can I fix this?
Causality: Hypervalent iodine precursors (both diaryliodonium salts and iodonium ylides) are highly sensitive to excessive basicity. Strong basic conditions (e.g., high K₂CO₃ concentrations) promote precursor decomposition—such as the premature opening of the spirocyclic ring—before the[18F]fluoride can successfully substitute the leaving group [5]. Solution: Optimize your base-to-precursor ratio. If using K₂CO₃, ensure you are using no more than 1.5–2.0 molar equivalents relative to the precursor. Alternatively, switch to a milder elution system, such as TEAB, which has been shown to double radiochemical conversion rates for SPIAd precursors by preserving precursor integrity during heating [4].
Q2: I am observing multiple radioactive peaks on my semi-preparative HPLC chromatogram, and the isolated yield of[18F]MFBG is low. What is causing this?
Causality: The guanidine moiety of MFBG is highly basic and nucleophilic. To survive the radiofluorination step, it must be shielded by robust protecting groups (like tetra-Boc or 1,3,5-triazinane). However, these bulky groups require harsh acidic conditions to cleave. Incomplete deprotection results in a mixture of partially protected 18F-intermediates appearing on the chromatogram [5]. Solution:
-
Temperature Verification: Ensure the deprotection reactor is accurately reaching the target 100°C–110°C. Module temperature sensors can sometimes read higher than the actual liquid temperature.
-
Time Extension: Increase the deprotection time by 3–5 minutes.
-
Reagent Delivery: Verify that the acid delivery lines in your synthesis module are fully primed and not partially blocked by precipitated salts, ensuring the full volume of 4–6 M HCl reaches the reactor.
Q3: The specific activity ( ) of my [18F]MFBG is below 5 GBq/µmol, and researchers are reporting poor in vitro cell uptake. Is this related to the synthesis?
Causality: Yes. The human norepinephrine transporter (hNET) is easily saturated. [18F]MFBG has a slightly lower binding affinity to hNET compared to [123I]MIBG. If the specific activity is too low (e.g., <3.7 MBq/µmol), the excess non-radioactive MFBG (carrier) will competitively inhibit the binding of [18F]MFBG to the transporter, drastically reducing specific cell uptake and degrading image contrast [1]. Solution:
-
Eliminate Carrier Fluorine: Check the cyclotron target for cold fluorine-19 contamination (e.g., from degrading Teflon lines or target foils).
-
System Purge: Ensure all synthesis module tubing, valves, and HPLC injectors are thoroughly flushed and free of carrier fluorine or residual cold MFBG standard from previous QC runs.
-
Reagent Purity: Use high-purity, metal-free reagents for the QMA elution step to prevent stable isotope contamination.
Q4: I am experiencing retention time shifts during HPLC purification and occasional precipitation in the final formulated product. How do I resolve this?
Causality: This is a direct consequence of the harsh acidic deprotection step. If the strong acid (HCl) is not adequately neutralized or removed prior to HPLC injection, it alters the pH of the mobile phase, causing retention time drift for the highly polar MFBG molecule. Furthermore, high salt concentrations resulting from aggressive neutralization can lead to precipitation in the lines [5]. Solution: Do not rely solely on liquid neutralization before HPLC. Instead, ensure your formulation process utilizes a solid-phase extraction (SPE) "catch-and-release" step post-HPLC. Trapping the product on a C18 cartridge and washing it thoroughly with sterile water will remove any residual salts and acid before final elution with ethanol/saline.
References
- Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter.Eur J Nucl Med Mol Imaging.
- A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use.ACS Chemical Neuroscience.
- Performing [18F]MFBG Long–Axial-Field-of-View PET/CT Without Sedation or General Anesthesia for Imaging of Children with Neuroblastoma.Journal of Nuclear Medicine.
- Method of fluorination using iodonium ylides.
- Streamlined Radiosynthesis of[18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use.Pharmaceutics (MDPI).
Technical Support Center: Purification of 1-(3-Fluorobenzyl)guanidine
Topic: Separation of 1-(3-Fluorobenzyl)guanidine (m-FBG) from 2-fluoro isomers (o-FBG)
Executive Summary
Separating 1-(3-fluorobenzyl)guanidine (m-FBG) from its 2-fluoro isomer (o-FBG) is a classic challenge in medicinal and radiochemistry.[1] Because the fluorine atom exerts similar lipophilic and electronic effects in both positions, these isomers often co-elute on standard alkyl-bonded (C18) silica phases.
This guide provides troubleshooting protocols for high-resolution separation, focusing on fluorinated stationary phases for chromatography and salt-selective recrystallization for bulk purification.[1]
Part 1: Decision Matrix & Workflow
The following diagram outlines the logical decision path for selecting the correct purification method based on your scale and purity requirements.
Caption: Decision tree for selecting between chromatographic (PFP) and bulk (recrystallization) purification methods based on scale.
Part 2: Chromatographic Separation (HPLC)
The Issue: On standard C18 columns, the hydrophobic difference between meta and ortho fluorine substitution is negligible.
The Solution: Use a Pentafluorophenyl (PFP/F5) stationary phase.[1] These columns utilize
Protocol A: High-Resolution HPLC Separation
| Parameter | Specification |
| Column | Pentafluorophenyl (PFP) Propyl (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5) |
| Dimensions | 250 x 4.6 mm, 5 µm (Analytical) or 250 x 21.2 mm (Prep) |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1]0) or 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile (MeCN) |
| Flow Rate | 1.0 mL/min (Analytical) |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Guanidine) |
Gradient Profile:
-
Equilibration: 5% B for 5 minutes.
-
Ramp: 5% B to 35% B over 20 minutes. (Slow gradient is critical for isomer resolution).[1]
-
Wash: 95% B for 5 minutes.
Why this works: The ortho-isomer (2-fluoro) creates a "dipole shield" and steric bulk near the benzylic methylene, altering its interaction with the fluorinated stationary phase compared to the meta-isomer. The PFP phase maximizes these subtle electronic differences.[1]
Part 3: Bulk Purification (Recrystallization)
The Issue: Guanidines are strong bases (pKa ~13.[1][2][3]6) and highly polar.[1] Free bases are often oils or hygroscopic solids that are difficult to crystallize.[1] The Solution: Form a specific salt (Hydrochloride or Hemisulfate) to induce lattice energy differences between the isomers.
Protocol B: Selective Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude free base mixture in minimal ethanol.[1] Add 1.1 equivalents of 1M HCl in diethyl ether (or aqueous HCl). Evaporate to dryness to obtain the crude HCl salt.[1]
-
Solvent System: Use an Ethanol/Ethyl Acetate or Isopropanol/Hexane system.[1]
-
Procedure:
-
Dissolve the crude salt in boiling Ethanol (approx. 5 mL per gram).
-
Add hot Ethyl Acetate dropwise until the solution turns slightly turbid.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to Room Temperature (RT) over 2 hours.
-
Critical Step: If oiling out occurs, scratch the glass or add a seed crystal of pure m-FBG.
-
Cool to 4°C overnight.[1]
-
-
Filtration: Filter the white needles.[1] The meta-isomer typically crystallizes preferentially due to better packing symmetry compared to the sterically crowded ortho-isomer.
Part 4: Troubleshooting & FAQs
Q1: My HPLC peaks are tailing significantly. How do I fix this?
Diagnosis: Guanidines are highly basic and interact with residual silanols on the silica support, causing peak tailing. Fix:
-
Increase Buffer Strength: Increase Ammonium Formate concentration to 20-50 mM.
-
Add Ion Pair Reagent: If using C18 (not recommended, but if necessary), add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA).[1] The acid protonates the guanidine, preventing silanol interaction.
-
Switch Column: Ensure your PFP column is "end-capped."[1]
Q2: I see a "split peak" even on the PFP column. Is this the isomer?
Diagnosis: Not necessarily. Guanidines can undergo tautomerization or exist as rotamers in solution, especially in acidic media.[1] Verification:
-
Run the HPLC at a higher temperature (40-50°C). If the split peaks merge into a single sharp peak, it was a rotamer/tautomer issue.
-
If the peaks resolve further, it is likely your 2-fluoro impurity.[1]
Q3: Can I use flash chromatography (silica gel) for this separation?
Answer: Generally, no .[1] Standard normal-phase silica (DCM/MeOH) is rarely sufficient to separate meta vs ortho isomers of this size.[1] The Rf difference is usually < 0.05.[1]
-
Alternative: If you must use flash, use Amine-functionalized silica to reduce streaking, or use a very shallow gradient of DCM:MeOH:NH4OH (90:9:1).
Q4: How do I confirm the identity of the isolated isomer?
Answer:
-
19F-NMR: This is the definitive test.[1]
-
Co-injection: Spike your purified sample with a known standard of 2-fluorobenzylguanidine.[1] If a new shoulder appears, your separation is incomplete.[1]
References
-
Hu, M., et al. (2015).[1] "A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use." ACS Chemical Neuroscience, 6(12), 1870–1879.[1] Link[1]
- Supports: Synthesis pathways and HPLC purific
-
Zhang, H., et al. (2014).[1] "Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter." Nuclear Medicine and Biology, 41(1), 34-41.[1] Link
- Supports: Precursor selection and purification challenges of benzylguanidine analogs.
-
Analytical Sales and Services. (n.d.). "FluroPhase Premium HPLC Columns: Increased Retention and Selectivity for Halogenated Compounds." Link
- Supports: Mechanism of PFP columns for separating positional isomers of fluorinated arom
-
MicroSolv Technology Corp. (2025).[1] "Isomers and Recommended HPLC Columns for Effective Separation." Link
- Supports: Selection of Cogent Phenyl Hydride/PFP phases for positional isomer resolution.
-
Mettler Toledo. (n.d.).[1] "Recrystallization Guide: Process, Procedure, Solvents." Link
- Supports: General principles of antisolvent recrystallization for salt purific
Sources
Technical Support Center: Troubleshooting Low Specific Activity in [18F]MFBG Production
Overview & Mechanistic Context
meta-[18F]Fluorobenzylguanidine ([18F]MFBG) is a highly sensitive positron emission tomography (PET) radiotracer designed to target the human norepinephrine transporter (hNET)[1]. It is increasingly utilized for the staging and monitoring of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma, offering superior resolution and faster clearance compared to traditional [123I]MIBG scintigraphy[2][3].
Because hNET is a saturable active-transport system, the Specific Activity (SA) of the formulated radiotracer is a critical quality attribute. Low SA means that the radioactive[18F]MFBG is heavily diluted by non-radioactive carrier molecules (19F-MFBG) or structurally similar precursor byproducts. These macroscopic impurities compete for hNET binding sites, effectively saturating the transporter and drastically reducing target-to-background imaging contrast in vivo[1]. While legacy 3-step syntheses yielded SAs of approximately 18.7 GBq/µmol[1], modern automated methods utilizing spirocyclic iodonium ylide (SCIDY) precursors can achieve much higher yields and SA[2].
Diagnostic Workflow
Diagnostic workflow for troubleshooting low specific activity in [18F]MFBG production.
Troubleshooting Guide (FAQs)
Q1: My[18F]MFBG specific activity is consistently below 10 GBq/µmol, and the MFBG UV peak is abnormally large. What is causing this? A: A large UV peak at the exact retention time of [18F]MFBG, coupled with low SA, indicates carrier 19F contamination. The causality here is isotopic dilution: stable 19F competes with 18F during the radiofluorination step.
-
Target Water: [18F]fluoride is produced via the 18O(p,n)18F reaction. Contaminants in the enriched [18O]H2O or the cyclotron target body (e.g., Teflon components) can leach 19F. Ensure the target is rigorously rinsed and use high-purity [18O]H2O.
-
QMA Cartridge Conditioning: If the Sep-Pak QMA carbonate cartridge used to trap [18F]fluoride is conditioned with reagents containing trace fluorides, it will concentrate 19F. Always use ultra-pure K2CO3/Kryptofix 2.2.2 (K222) or tetraethylammonium bicarbonate (TEAB).
Q2: The MFBG UV peak is small, but my apparent specific activity calculated by UPLC-MS is still low. Could precursor carryover be the issue? A: Yes. Modern automated syntheses of[18F]MFBG utilize a spirocyclic iodonium ylide (SCIDY) precursor with Boc-protected guanidine groups to achieve high radiochemical yields[2]. If the precursor or its deprotected amine byproducts co-elute with [18F]MFBG during semi-preparative HPLC, they act as "pseudo-carriers."
-
Mechanistic Insight: Because the precursor shares the benzylguanidine pharmacophore, it exhibits affinity for hNET. Even if the true isotopic SA of [18F]MFBG is high, the presence of these macroscopic impurities will saturate hNET in vivo, mimicking the physiological effect of low SA.
-
Solution: Optimize the semi-preparative HPLC gradient. Ensure baseline resolution between the deprotected precursor and[18F]MFBG. If peak tailing occurs, adjust the mobile phase pH (e.g., using 0.1% TFA) to keep the guanidine moiety fully protonated.
Q3: My SA is high at the End of Synthesis (EOS), but the radiochemical purity (RCP) drops significantly during the 1-2 hours before injection. How do I fix this? A: This is caused by autoradiolysis. High-activity batches of [18F]MFBG generate reactive oxygen species (ROS) and free radicals in the aqueous formulation, which cleave the C-F bond or degrade the guanidine moiety. This lowers the intact radiotracer fraction relative to the total mass, effectively reducing SA.
-
Solution: Implement a self-validating formulation system. Add a radical scavenger such as ascorbic acid (vitamin C) or ethanol (up to 10% v/v) to the final formulation vial. Maintain the formulation pH between 4.5 and 5.5, which stabilizes the guanidinium salt.
Experimental Protocols
Protocol 1: Automated Synthesis of [18F]MFBG via SCIDY Precursor
This protocol leverages the SCIDY method, which provides superior yields and SA compared to the legacy 3-step synthesis using 3-cyano-N,N,N-trimethylbenzenaminium triflate[1][2].
-
Causality Check: The SCIDY precursor provides a highly electron-deficient iodine center, facilitating nucleophilic aromatic substitution (SNAr) by[18F]fluoride on an otherwise unactivated aromatic ring.
-
Azeotropic Drying: Trap cyclotron-produced [18F]fluoride on a QMA cartridge. Elute into the reaction vessel using a solution of K2CO3 and K222 in MeCN/H2O. Dry azeotropically at 100°C under a stream of helium or nitrogen.
-
Radiofluorination: Add 4–5 mg of the Boc-protected SCIDY precursor dissolved in 1.0 mL of anhydrous DMF. Heat the sealed reactor at 130°C for 10 minutes.
-
Deprotection: Cool the reactor to 50°C. Add 0.5 mL of 1M HCl (or TFA) to cleave the Boc protecting groups from the guanidine moiety. Heat at 100°C for 5 minutes.
-
Neutralization & Purification: Quench the reaction with 1M NaOH to a pH of ~2-3 (do not over-neutralize, as the free guanidine base is highly polar and prone to tailing). Inject onto a semi-preparative HPLC (e.g., Luna C18, 0.1% TFA in H2O/MeCN).
-
Formulation: Collect the[18F]MFBG fraction, dilute with sterile water, and pass through a C18 Sep-Pak. Elute with 1 mL of ethanol, followed by 9 mL of saline containing 50 mg of ascorbic acid. Sterile filter (0.22 µm)[2].
Protocol 2: Specific Activity Determination via UPLC-MS
-
Causality Check: UPLC-MS provides orthogonal validation. Relying solely on UV can lead to overestimation of carrier mass if precursor byproducts co-elute. MS integration ensures only the m/z corresponding to MFBG is quantified[1].
-
Calibration: Prepare standard solutions of non-radioactive 19F-MFBG ranging from 0.1 µg/mL to 10 µg/mL.
-
Standard Curve: Inject standards into the UPLC-MS (e.g., Alltima HP C18 column, gradient of 0.1% TFA in H2O/MeCN). Plot the Area Under the Curve (AUC) of the UV channel (262 nm) against the known mass[1].
-
Sample Analysis: After sufficient radioactive decay (to prevent detector saturation/damage), inject an aliquot of the formulated [18F]MFBG[1].
-
Calculation: Determine the mass of MFBG in the injection using the calibration curve. Calculate SA by dividing the decay-corrected radioactivity of the injected aliquot by the calculated mass (GBq/µmol).
Data Presentation: Synthesis Route Comparison
| Synthesis Route | Precursor Type | Total Synthesis Time | Radiochemical Yield (RCY) | Typical Specific Activity | Primary Impurity Risk |
| Legacy 3-Step | 3-cyano-N,N,N-trimethylbenzenaminium triflate | ~180 min | 11 ± 2% | ~18.7 GBq/µmol | Unreacted amine intermediates |
| Modern Automated | Spirocyclic iodonium ylide (Boc-protected) | 56 - 120 min | 22 - 31% | > 40 GBq/µmol | Ylide precursor carryover |
References
1.[1] Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. - SciSpace. URL: 2.[2] Performing [18F]MFBG Long–Axial-Field-of-View PET/CT Without Sedation or General Anesthesia for Imaging of Children with Neuroblastoma - Journal of Nuclear Medicine. URL: 3.[3] 18F-meta-fluorobenzylguanidine (18F-mFBG) to monitor changes in norepinephrine transporter expression in response to therapeutic intervention in neuroblastoma models - PMC. URL: 4. Recent Advances in 18F Radiochemistry: A Focus on B-18F, Si-18F, Al-18F, and C-18F Radiofluorination via Spirocyclic Iodonium Ylides - Journal of Nuclear Medicine. URL:
Sources
- 1. scispace.com [scispace.com]
- 2. Performing [18F]MFBG Long–Axial-Field-of-View PET/CT Without Sedation or General Anesthesia for Imaging of Children with Neuroblastoma | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. 18F-meta-fluorobenzylguanidine (18F-mFBG) to monitor changes in norepinephrine transporter expression in response to therapeutic intervention in neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Defluorination in [18F]MFBG Radiosynthesis
Target Audience: Radiochemists, PET Tracer Developers, and Clinical Researchers.
Overview: The Defluorination Challenge in[18F]MFBG
meta-[(18)F]Fluorobenzylguanidine ([18F]MFBG) is a highly effective Positron Emission Tomography (PET) radiotracer targeting the norepinephrine transporter (NET) in neuroendocrine tumors, such as neuroblastoma. It offers superior spatial resolution and quantification capabilities compared to traditional[(123)I]MIBG[1].
However, a major bottleneck in the radiosynthesis of [18F]MFBG is defluorination —the unintended cleavage of the carbon-fluorine bond during synthesis. This side reaction releases free[18F]fluoride, which accumulates in the skeletal system (bone uptake) during imaging, degrading PET image contrast and drastically reducing the overall radiochemical yield (RCY)[2]. This guide provides field-proven troubleshooting strategies and self-validating protocols to minimize defluorination and maximize clinical-grade yields.
Workflow Visualization: Defluorination Pathways
Radiosynthesis workflow of [18F]MFBG highlighting defluorination pathways.
Troubleshooting FAQs
Q1: Why am I observing high levels of free [18F]fluoride in my final product mixture? A1: Defluorination typically occurs during the acid deprotection step or due to excessive thermal stress during radiofluorination. While the C-F bond in the meta position of the benzyl ring is generally stable in vivo (evidenced by low bone uptake in successful formulations)[2], harsh in vitro conditions can induce nucleophilic aromatic substitution or thermal degradation.
-
Causality & Solution: High temperatures combined with strong acids promote side reactions. For example, using 6N HCl at 120°C can cause a massive degree of defluorination and multiple by-products, dropping recovery yields to below 50%[3]. Transitioning to milder deprotection conditions (e.g., 2M HCl or 0.1% trifluoroacetic acid at 70°C–100°C) significantly minimizes defluorination while maintaining quantitative deprotection of the guanidine-protecting groups.
Q2: Should I use a 3-step ammonium precursor or a 2-step diaryliodonium salt precursor? A2: We strongly recommend the 2-step diaryliodonium salt precursor method for clinical production.
-
Causality: The traditional 3-step method (using 3-cyano-N,N,N-trimethylbenzenaminium triflate) requires harsh conditions, multiple purifications, and yields only ~11% [18F]MFBG[2]. Diaryliodonium salts (e.g., ALP-mFBG) allow for direct radiofluorination via thermolysis, followed by a single deprotection step. This reduces the synthesis time to under 60 minutes and limits the temporal window for radiolytic defluorination, boosting yields to 31%–89%[1],[4].
Q3: How do I remove unreacted [18F]fluoride before the deprotection step to prevent complex by-product formation? A3: Unreacted [18F]fluoride and phase-transfer catalysts (like Kryptofix-222) can exacerbate defluorination and side-product formation during acid hydrolysis.
-
Causality: Fluoride is a strong nucleophile. If left in the reaction mixture during high-temperature acid deprotection, it can participate in secondary substitution reactions.
-
Solution: Implement an intermediate solid-phase extraction (SPE) step (e.g., using a Sep-Pak HLB cartridge) after the radiofluorination step. This traps the protected[18F]MFBG intermediate, washing away unreacted [18F]fluoride and salts before eluting and adding the deprotection acid[3].
Quantitative Data: Impact of Synthesis Strategies on Defluorination
The table below summarizes how different experimental choices impact the risk of defluorination and the final Radiochemical Yield (RCY).
| Synthesis Strategy | Precursor Type | Deprotection Conditions | Defluorination Risk | Radiochemical Yield (RCY) |
| 3-Step Manual | Ammonium triflate | LiAlH4 reduction (No acid) | Low | ~11%[2] |
| 2-Step Automated | Diaryliodonium salt | 6N HCl, 120°C | High | <50% (Recovery)[3] |
| 2-Step Microwave | ALP-mFBG | 2M HCl, 140°C (Microwave) | Moderate | ~89% (Crude)[4] |
| Optimized 2-Step | Diaryliodonium salt | 2M HCl or 0.1% TFA, 70-100°C | Low | 31% - 40%[1] |
Step-by-Step Methodology: Optimized 2-Step [18F]MFBG Radiosynthesis
This protocol utilizes a self-validating system designed to prevent water-poisoning and thermal defluorination.
Step 1: Azeotropic Drying of [18F]Fluoride
-
Elute [18F]fluoride from a QMA cartridge using a Kryptofix-222/K2CO3 (or Cs2CO3) solution.
-
Dry the mixture azeotropically with anhydrous acetonitrile at 95°C under vacuum (25 mbar) and N2 flow for 15-20 minutes.
-
Causality: Water poisons the nucleophilicity of [18F]fluoride. Incomplete drying leads to failed fluorination, forcing operators to use harsher downstream conditions that inevitably promote defluorination[4].
Step 2: Radiofluorination
-
Dissolve 8–15 mg of the diaryliodonium salt precursor in 1 mL of anhydrous acetonitrile.
-
Add to the dried [18F]fluoride and heat at 90°C–140°C for 8–15 minutes (conventional or microwave heating).
-
Causality: Thermolysis of the diaryliodonium salt efficiently incorporates the [18F] label. Exceeding 140°C significantly increases the risk of thermal defluorination[4].
Step 3: Intermediate Purification (SPE) - Critical for Defluorination Prevention
-
Dilute the crude reaction mixture with 5 mL of sterile water.
-
Pass the mixture through a pre-conditioned HLB SPE cartridge.
-
Wash with 10 mL of water to remove unreacted [18F]fluoride and phase-transfer catalysts.
-
Elute the protected intermediate with 1 mL of ethanol or acetonitrile.
-
Self-Validation Checkpoint: Measure the radioactivity of the water wash vs. the cartridge. A >80% trapping efficiency on the HLB cartridge validates successful fluorination and confirms the removal of free nucleophilic fluoride[3].
Step 4: Acid Deprotection
-
Add 1 mL of 2M HCl (or 0.1% TFA) to the eluted intermediate.
-
Heat at 70°C–100°C for 10 minutes.
-
Causality: Milder acid concentrations and temperatures strictly below 100°C are critical to quantitatively remove the Boc/triazone protecting groups without cleaving the newly formed C-F bond[3].
Step 5: Formulation and HPLC Validation
-
Neutralize the reaction mixture with NaOH or buffer, dilute with saline, and purify via semi-preparative HPLC.
-
Collect the [18F]MFBG fraction and pass through a sterile 0.22 µm filter.
-
Self-Validation Checkpoint: Post-deprotection analytical radio-HPLC must show a single peak for[18F]MFBG. The absence of an early-eluting peak (free [18F]fluoride) validates that the mild acid conditions successfully prevented defluorination[1].
References
- Title: A Practical, Automated Synthesis of meta-[(18)
- Title: Microwave Assisted 18 F-m-fluorobenzylguanidine (mFBG)
- Title: Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter.
- Title: Radiolabeled (4-Fluoro-3-Iodobenzyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Radiolabeled (4-Fluoro-3-Iodobenzyl)Guanidine Improves Imaging and Targeted Radionuclide Therapy of Norepinephrine Transporter–Expressing Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Microwave Assisted 18F-m-fluorobenzylguanidine (mFBG) Synthesis Using the ALP-mFBG™ Diaryliodonium Salt Precursor | Journal of Nuclear Medicine [jnm.snmjournals.org]
Welcome to the Technical Support Center for Riociguat analytical and synthetic troubleshooting. Riociguat is a soluble guanylate cyclase (sGC) stimulator utilized in the treatment of pulmonary hypertension. During its multi-step synthesis, positional isomers such as the m-fluoro isomer (2-desfluoro-3-fluoro-riociguat) can emerge as critical process-related impurities. This guide provides authoritative methodologies for the identification, origin tracing, and chromatographic separation of this specific impurity.
Section 1: FAQ - Understanding the m-Fluoro Isomer
Q1: What exactly is the m-fluoro isomer of Riociguat, and why is it critical to monitor? The m-fluoro isomer, chemically identified as methyl 4,6-diamino-2-[1-(3-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate, is a positional isomer of the active pharmaceutical ingredient (API) (1)[1]. In this related compound, the fluorine atom is located at the meta position (3-position) of the benzyl ring rather than the ortho position (2-position) found in Riociguat. Monitoring it is critical because positional isomers often exhibit different pharmacological and toxicological profiles compared to the parent drug.
Q2: What is the mechanistic causality behind its formation during synthesis? The formation of the m-fluoro isomer is a direct consequence of starting material purity. The synthesis of Riociguat typically begins with a 2-fluorobenzyl reagent (e.g., 2-fluorobenzyl chloride or 2-fluorobenzylhydrazine) to construct the pyrazolo[3,4-b]pyridine core. Commercially sourced fluorinated toluenes often contain trace amounts of their positional isomers (like 3-fluorotoluene derivatives) due to non-selective electrophilic aromatic substitution during upstream manufacturing. Because the meta-isomer exhibits nearly identical chemical reactivity to the ortho-isomer, it acts as a parallel reactant, propagating through every subsequent synthetic step (including pyrimidine coupling) to form the m-fluoro API impurity (2)[2].
Section 2: Troubleshooting Guide - Analytical Separation
Issue: Co-elution of Riociguat and the m-fluoro isomer during standard High-Performance Liquid Chromatography (HPLC) analysis.
Root Cause: Positional isomers have identical molecular weights (422.42 g/mol ) and nearly identical polarities. Standard generic gradients often fail to provide the necessary selectivity to resolve the ortho and meta fluorine positions.
Solution: Implement a systematically optimized, isocratic Reverse-Phase HPLC (RP-HPLC) method based on Analytical Quality by Design (AQbD) principles (3)[3].
Causality of Experimental Choices: By strictly controlling the mobile phase pH at 5.5 using an ammonium acetate buffer, the ionization state of the basic nitrogen atoms on the pyrimidine and pyrazole rings is stabilized. This specific pH minimizes secondary interactions with residual silanols on the stationary phase, reducing peak tailing. An isocratic elution at exactly 34% acetonitrile provides the precise thermodynamic equilibrium required for the C18 stationary phase to differentiate the subtle steric differences between the ortho and meta fluorine atoms.
Section 3: Step-by-Step Methodology: Isolation and Identification Protocol
This protocol operates as a self-validating system ; if the System Suitability Testing (SST) criteria outlined in Step 4 are not met, the mobile phase preparation or column integrity must be re-evaluated before proceeding with quantitative analysis.
Step 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 1.15 g of Ammonium Acetate (ACS Grade) in 1000 mL of Milli-Q water to create a 15 mM solution. Adjust the pH to exactly 5.5 ± 0.05 using dilute acetic acid. Filter through a 0.45 µm membrane filter.
-
Organic (Mobile Phase B): Use HPLC-grade Acetonitrile (ACN).
Step 2: Sample Preparation
-
Accurately weigh approximately 1 mg of the crude Riociguat sample (or a sample spiked with the m-fluoro isomer reference standard).
-
Dissolve in 1 mL of a 50:50 (v/v) mixture of ACN and water.
-
Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.22 µm syringe filter.
Step 3: Chromatographic Conditions
-
Column: Xterra® RP18 (150 × 4.6 mm, 3.5 µm) or an equivalent high-carbon load C18 column.
-
Column Temperature: 36°C (Crucial for stabilizing the partition coefficient of the isomers).
-
Elution Mode: Isocratic, 34% Mobile Phase B / 66% Mobile Phase A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
Step 4: System Suitability Validation
-
Inject a resolution mixture containing Riociguat and the m-fluoro isomer.
-
Acceptance Criteria: The resolution (
) between the two peaks must be . The tailing factor for both peaks must be .
Section 4: Data Presentation
Table 1: Expected Chromatographic Parameters for Isomer Separation
| Compound | Molecular Weight | Relative Retention Time (RRT) | Resolution ( | Tailing Factor |
| Riociguat (API) | 422.42 g/mol | 1.00 | N/A | < 1.5 |
| m-Fluoro Isomer | 422.42 g/mol | ~1.12 - 1.18 | > 1.5 | < 1.5 |
| Impurity I (Purinone) | 376.36 g/mol | ~0.85 | > 2.0 | < 1.5 |
(Note: Exact RRT values may vary slightly based on system dead volume and exact column chemistry, but the elution order remains consistent based on the steric shielding of the ortho-fluorine making the API slightly less retained than the meta-isomer.)
Section 5: Visualizations
Parallel synthetic propagation of the m-fluoro isomer from starting material impurities.
Self-validating AQbD-optimized RP-HPLC workflow for baseline isomer separation.
References
- BenchChem. "Unraveling the Origin and Synthesis of Riociguat Impurity I: A Technical Guide." BenchChem.
- National Institutes of Health (PubMed). "Development and robust optimization of the RP-HPLC method for the determination of riociguat and its four impurities in tablets using the AQbD approach.
- Pharmaffiliates. "Riociguat-impurities: 2-Desfluoro-3-fluoro-riociguat." Pharmaffiliates.
Sources
Removing protecting groups in fluorobenzylguanidine synthesis
Technical Guide: Optimizing Deprotection in [18F]Fluorobenzylguanidine Synthesis
Introduction: The Criticality of the Final Step
In the synthesis of meta-[18F]fluorobenzylguanidine ([18F]MFBG)—a superior PET analog to the SPECT agent [123I]MIBG for imaging neuroendocrine tumors—the deprotection step is often the bottleneck between a successful batch and a failed quality control (QC) test.
While the radiofluorination of the diaryliodonium or ammonium precursor receives the most academic attention, the subsequent removal of protecting groups (typically Boc or Trityl ) determines the final radiochemical purity (RCP) and specific activity. In automated synthesis modules (e.g., GE TRACERlab, IBA Synthera), this step must be rapid, quantitative, and chemically "clean" to avoid downstream purification failures.
This guide addresses the specific challenges of removing protecting groups from the guanidine moiety, focusing on the Acid-Catalyzed Hydrolysis method, which is the industry standard for clinical production.
Module 1: Standard Operating Procedure (SOP)
Context: The most robust clinical route utilizes a Bis-Boc-protected precursor. The goal is to cleave the tert-butyloxycarbonyl (Boc) groups to restore the free guanidinium functionality without defluorinating the aromatic ring.
The Protocol: High-Temperature Acid Hydrolysis
| Parameter | Standard Condition | Optimization Range | Rationale |
| Reagent | 3M to 6M HCl | 1M – 6M HCl | HCl is preferred over TFA for direct formulation into citrate/acetate buffers without evaporation. |
| Temperature | 100°C – 120°C | 90°C – 140°C | High temp is required for rapid kinetics (<10 min) compatible with the half-life of F-18 (110 min). |
| Time | 5 – 10 minutes | 3 – 15 minutes | Extended times increase the risk of radiolysis and defluorination. |
| Vessel Pressure | Sealed (Closed) | N/A | Prevents loss of solvent and ensures consistent internal temperature. |
Step-by-Step Workflow:
-
Elution/Transfer: Following radiofluorination, the intermediate (Boc-protected [18F]MFBG) is usually trapped on a solid-phase extraction (SPE) cartridge (e.g., C18 or HLB) to remove unreacted [18F]fluoride and phase transfer catalysts.
-
Hydrolysis: The intermediate is eluted directly into the reactor vessel using the acid solution (or eluted with ethanol followed by acid addition).
-
Heating: The vessel is sealed and heated to 110°C for 5-10 minutes.
-
Neutralization: The reaction mixture is cooled and neutralized (typically with NaOH or high-molarity buffer) prior to semi-prep HPLC injection.
Module 2: Troubleshooting & FAQs
This section addresses real-world failures encountered in GMP labs.
Q1: My radiochemical purity (RCP) is consistently low (~85%), with a major impurity eluting just after the product. What is it?
Diagnosis: This is likely Incomplete Deprotection .[1]
-
The Chemistry: The guanidine group often carries two or three Boc groups. Removing the first is fast; the second/third is sterically hindered and slower. The impurity is likely the mono-Boc-[18F]MFBG intermediate.
-
The Fix:
-
Increase Temperature: Bump the hydrolysis temperature by 10°C (e.g., from 100°C to 110°C).
-
Acid Freshness: HCl concentration drops over time if stored in open vessels inside the hot cell. Ensure the acid vial is freshly prepared or sealed tight.
-
Check Volume: If the elution volume from the SPE cartridge was too high, the acid concentration might be too dilute.
-
Q2: I see a "forest" of small peaks and a rising baseline on the UV trace. Is this the protecting group?
Diagnosis: This is likely Isobutylene Polymerization or Precursor Decomposition .
-
The Chemistry: Cleavage of Boc releases isobutylene gas and CO2. In a sealed vessel, isobutylene can polymerize or alkylate sensitive regions of the molecule (though rare on the electron-deficient fluorobenzyl ring). More commonly, this indicates the iodonium precursor (if not fully removed) is decomposing under harsh acid conditions.
-
The Fix:
-
Improve Intermediate Wash: Ensure the SPE cartridge (post-fluorination) is washed with water/EtOH to remove all unreacted precursor before the acid step.
-
Ventilation: If your module allows, a brief vent cycle during hydrolysis can remove isobutylene, driving the equilibrium forward and preventing side reactions.
-
Q3: The reactor pressure alarms during deprotection. Why?
Diagnosis: CO2 Evolution .
-
The Chemistry:
. -
The Fix: This is actually a sign of a working reaction! However, to prevent safety cutoffs:
-
Ensure the reactor volume is <50% of the vessel capacity.
-
Check the module's pressure setpoint; it may need to be raised (e.g., to 3-5 bar) to accommodate the gas generation.
-
Q4: Why use HCl instead of TFA? TFA is the standard for Boc removal.
Diagnosis: Formulation & Biological Safety .
-
The Logic: TFA (Trifluoroacetic acid) is toxic and difficult to remove without evaporation (which takes time). HCl is biocompatible. By using HCl, the final reaction mixture can simply be neutralized with a buffer (like Sodium Citrate or Ammonium Acetate) and injected directly onto the HPLC or passed through a sterile filter, streamlining the "Clinical Ready" process.
Module 3: Visualizing the Pathway & Logic
Figure 1: The Deprotection Workflow & Mechanism
This diagram illustrates the transformation from the protected intermediate to the final drug substance, highlighting the critical byproduct removal steps.
Caption: Acid-catalyzed deprotection pathway of Boc-guanidine moieties.[1][2] Note that insufficient energy leads to the stable Mono-Boc impurity.
Figure 2: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or purity failures.
Caption: Diagnostic logic for identifying failure modes based on HPLC retention times (RT).
References
-
Pandey, M. K., et al. (2014). "A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use." ACS Chemical Neuroscience. [Link]
-
Zhang, H., et al. (2014). "Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter." European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Garg, P. K., et al. (1994). "Synthesis of High Specific Activity [18F]Fluorobenzylguanidine." Bioconjugate Chemistry. [Link]
Sources
Technical Support Center: Plasma Stability of 1-(3-Fluorobenzyl)guanidine ([¹⁸F]MFBG)
Document ID: TS-MFBG-PLA-001 Status: Active / Verified Last Updated: March 2026 Audience: Radiochemists, Pre-clinical Researchers, DMPK Scientists
Executive Summary
1-(3-Fluorobenzyl)guanidine (commonly abbreviated as MFBG or m-FBG) exhibits high metabolic stability in human and murine plasma. Unlike endogenous catecholamines, MFBG is resistant to rapid enzymatic degradation by Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).
In the context of Positron Emission Tomography (PET) using [¹⁸F]MFBG:
-
In Vivo Stability: >90% intact parent fraction at 120 minutes post-injection.[1][2]
-
Protein Binding: Low (~30% bound), resulting in a high free fraction (~70%) available for tissue uptake.
-
Defluorination: Negligible (evidenced by low bone uptake).[3]
Module 1: Stability Profile & Pharmacokinetics
Reference Data for Experimental Planning
The following data summarizes the stability of [¹⁸F]MFBG in plasma. Use these baselines to validate your own HPLC/TLC recovery rates.
Table 1: Temporal Stability in Plasma (Human/Murine)
| Time Post-Injection | Intact Parent Compound (%) | Major Metabolites | Notes |
| 0 - 5 min | > 98% | None detected | Rapid distribution phase. |
| 30 min | 91 ± 7% | None significant | High stability window. |
| 60 min | 90 ± 7% | Trace polar species | Optimal imaging window. |
| 120 min | 92 ± 5% | Trace | High retention of parent structure. |
Table 2: Comparative Protein Binding
| Compound | Plasma Protein Binding (Bound %) | Free Fraction (Unbound %) | Implications |
| [¹⁸F]MFBG | ~30% | ~70% | Faster clearance, high bioavailability. |
| [¹²³I]MIBG | ~75-88% | ~12-25% | Slower clearance, higher background. |
Technical Insight: The lower protein binding of MFBG compared to MIBG contributes to its faster blood clearance and superior target-to-background ratios in early imaging timepoints.
Module 2: Sample Preparation Protocol
Standard Operating Procedure (SOP) for Metabolite Analysis
Objective: Extract 1-(3-fluorobenzyl)guanidine from plasma while quenching residual enzymatic activity to prevent ex vivo degradation.
Reagents Required:
-
Precipitation Solvent: Acetonitrile (ACN) or Methanol (MeOH), HPLC grade, ice-cold (-20°C).
-
Internal Standard (Optional): Cold MFBG (10 µM) if analyzing radiotracer; or Phenylephrine if analyzing cold mass.
Step-by-Step Workflow
-
Collection: Collect whole blood into EDTA or Heparin tubes. Keep on wet ice (4°C).
-
Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Quenching/Precipitation:
-
Transfer 100 µL plasma to a clean microcentrifuge tube.
-
Add 150-200 µL ice-cold Acetonitrile . (1:1.5 or 1:2 v/v ratio).
-
Why? This precipitates plasma proteins and halts any potential enzymatic activity immediately.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 5-10 minutes.
-
Supernatant Recovery: Collect the supernatant.
-
Note: For HPLC analysis, dilute the supernatant with water (1:1) to match mobile phase strength and prevent peak broadening.
-
Visualization: Extraction & Analysis Workflow
Caption: Optimized workflow for extracting MFBG from plasma, ensuring protein removal and enzyme inhibition.
Module 3: Troubleshooting & FAQs
Q1: I see a "front" peak on my HPLC chromatogram. Is this a metabolite?
Diagnosis: Likely Not .
-
Explanation: If you injected the acetonitrile supernatant directly without dilution, the solvent strength is stronger than your starting mobile phase. This causes "solvent breakthrough," where a portion of the analyte elutes immediately with the solvent front.
-
Solution: Dilute your supernatant 1:1 with water or your mobile phase buffer (e.g., Ammonium Acetate) before injection.
Q2: Is defluorination a concern for plasma stability?
Diagnosis: No.
-
Evidence: The C-F bond on the benzyl ring is chemically robust (bond energy ~485 kJ/mol). Unlike aliphatic fluorides, aryl fluorides are resistant to oxidative defluorination by cytochrome P450s.
-
Validation: In vivo PET scans show minimal uptake in the skeleton (vertebrae/knees), confirming that free [¹⁸F]fluoride is not being released into plasma.
Q3: Why is MFBG more stable than Norepinephrine?
Diagnosis: Structural protection.
-
Mechanism: Norepinephrine contains a catechol (dihydroxy) group and a primary amine. It is rapidly destroyed by COMT (methylates the catechol) and MAO (oxidizes the amine).
-
MFBG Structure:
-
Guanidine group: Replaces the amine, preventing MAO recognition.
-
Fluorobenzyl ring: Lacks hydroxyl groups, rendering it invisible to COMT.
-
Visualization: Metabolic Resistance
Caption: Structural features of MFBG prevent degradation by primary catabolic enzymes MAO and COMT.[4][5]
Module 4: Analytical Parameters (HPLC)
Recommended settings for stability verification.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Agilent Zorbax), 5µm, 250 x 4.6 mm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water (or Ammonium Acetate 10mM).
-
B: Acetonitrile.[6]
-
-
Gradient: 0-2 min (5% B); 2-15 min (Gradient to 90% B).
-
Retention Time: MFBG typically elutes between 10-13 minutes depending on flow rate (1 mL/min).
-
Detection:
-
UV: 254 nm (for cold standards).
-
Radio-detector: For [¹⁸F]MFBG.
-
References
-
Pandit-Taskar, N., et al. (2018). "Biodistribution and Dosimetry of 18F-Meta-Fluorobenzylguanidine: A First-in-Human PET/CT Imaging Study of Patients with Neuroendocrine Malignancies." Journal of Nuclear Medicine, 59(1), 147-153.
-
Zhang, H., et al. (2014). "Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [18F]-MFBG and 123I-MIBG."[7] Clinical Cancer Research, 20(8), 2182–2191.[1]
- Garg, P.K., et al. (1994). "Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter." Bioconjugate Chemistry. (Contextual reference for synthesis and structural stability).
-
Pauwels, E., et al. (2023). "Metabolism of [18F]MFBG is relatively slow but very variable between subjects."[3] Turku PET Centre Reports.
Sources
- 1. F-18 meta-fluorobenzylguanidine PET imaging of myocardial sympathetic innervation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution and Dosimetry of 18F-Meta-Fluorobenzylguanidine: A First-in-Human PET/CT Imaging Study of Patients with Neuroendocrine Malignancies | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. TPC - Analysis of [F-18]MFBG [turkupetcentre.net]
- 4. Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Imaging the norepinephrine transporter in neuroblastoma: a comparison of [18F]-MFBG and 123I-MIBG - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving phase transfer catalyst issues in radiofluorination
Topic: Resolving Phase Transfer Catalyst (PTC) Issues
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Naked" Fluoride Imperative
Welcome to the technical support hub for nucleophilic radiofluorination. If you are experiencing low radiochemical yields (RCY), precursor degradation, or QC failures, the root cause often lies in the Phase Transfer Catalyst (PTC) system.
The Core Problem: Aqueous
The Solution: PTCs (Cryptands or Tetraalkylammoniums) sequester the counter-cation (usually
Module 1: Troubleshooting Low Reactivity (The Drying Step)
User Issue: "My QMA elution is good (>90%), but my labeling efficiency is <10%. The precursor is intact."
Diagnosis: Incomplete Azeotropic Drying. Even trace amounts of water (ppm levels) can re-solvate the fluoride ion, shutting down nucleophilicity. The PTC cannot function if the hydration shell remains.
Technical Guide: The Azeotropic Protocol
Standard drying requires the formation of a low-boiling azeotrope (Water/Acetonitrile) to mechanically carry water out of the reaction vessel.
Corrective Workflow:
-
Elution: Elute
with mixture. -
First Dry: Evaporate at 95°C under He/N2 flow and vacuum.
-
Azeotropic Cycles: Add anhydrous MeCN (1 mL) and evaporate again. Repeat 2-3 times.
-
Temperature Ramp: Finish with a short ramp to 110°C to remove residual solvent, but avoid prolonged baking which degrades the PTC.
Visualizing the Failure Point:
Figure 1: Critical path for generating reactive fluoride. Failure at the distillation step reverts the ion to an unreactive state.
Module 2: Catalyst Selection & Stoichiometry
User Issue: "My precursor degrades instantly upon adding the dried fluoride complex."
Diagnosis: Base Sensitivity or Catalyst Mismatch.
The standard
Decision Matrix: K2.2.2 vs. TBA
| Feature | Kryptofix 2.2.2 (K2.2.2) | Tetrabutylammonium (TBA) |
| Counter Ion | Potassium ( | Tetrabutylammonium ( |
| Basicity | High (Carbonate/Oxalate) | Tunable (Bicarbonate is milder) |
| Solubility | Excellent in MeCN | Good in MeCN, DMSO, t-BuOH |
| Stability | Susceptible to Radiolysis | More stable |
| Use Case | Robust aliphatic substitutions (e.g., FDG) | Base-sensitive aromatics (e.g., F-DOPA) |
Stoichiometry Rule of Thumb
For K2.2.2, the ratio is critical. You must have enough Cryptand to fully sequester the Potassium.
-
Target Ratio:
(molar ratio). -
Why? If
is not wrapped, it pairs tightly with , reducing reactivity. Excess K2.2.2 ensures the equilibrium favors the "naked" anion.
Mechanism of Action:
Figure 2: The sequestration mechanism. K2.2.2 wraps the cation, preventing it from neutralizing the fluoride's charge density.
Module 3: Quality Control & Removal
User Issue: "I am failing QC for residual organic impurities."
Diagnosis: Incomplete Purification. Kryptofix 2.2.2 is toxic.[1][2] The FDA and pharmacopeia limits are strict.
-
Limit: Typically 50 µg/mL (ppm) or 2.2 mg/dose [1, 6].
Protocol: Iodoplatinate Spot Test (Colorimetric)
This is the industry-standard rapid test for residual K2.2.2.
Reagents:
-
Iodoplatinate Reagent: Mix 0.15 g chloroplatinic acid (
) with 5.0 g Potassium Iodide ( ) in 100 mL water.
Procedure:
-
Apply a 1-2 µL spot of the final formulated radiotracer to the TLC plate.
-
Apply a standard spot (50 µg/mL K2.2.2 reference solution) adjacent to it.[5]
-
Apply a water blank.
-
Dip the plate into the Iodoplatinate reagent or drop the reagent onto the spots.
Interpretation:
-
Positive (Fail): A dark blue/black spot appears (formation of a complex between iodine, cryptand, and platinum).
-
Negative (Pass): The sample spot remains the color of the background (yellow/orange) or is lighter than the 50 ppm standard.
FAQ: Rapid Fire Troubleshooting
Q: Can I use TBAHCO3 for FDG synthesis? A: Yes, but K2.2.2 is preferred for FDG. TBA can be difficult to remove on standard C18 Sep-Paks compared to K2.2.2, potentially leading to QC failures unless specific cation-exchange cartridges (SCX) are used [7].
Q: My K2.2.2 turns yellow before I even add the precursor. Why? A: Radiolysis. High activity densities (multi-Curie/Ci levels) cause radiolytic oxidation of the cryptand.
-
Fix: Add the K2.2.2 immediately before elution, or use a radical scavenger (though this complicates chemistry). Ensure your drying ramp isn't too hot (>110°C) which thermally degrades the catalyst.
Q: I have "Kryptofix Spotting" on my TLC. What is it?
A: If you see a spot on radio-TLC that doesn't move (Origin), it might be unreacted
References
-
Mock, B. H., et al. (1997).[4][6] A color spot test for the detection of Kryptofix 2.2.2 in [18F]FDG preparations. Nuclear Medicine and Biology. Link
-
Cai, L., et al. (2008). Chemistry with [18F]Fluoride Ion. European Journal of Organic Chemistry. Link
-
Blaire, A. (2014). Development and Successful Validation of Simple and Fast TLC Spot Tests for Determination of Kryptofix® 2.2.2. Journal of Nuclear Medicine Technology. Link
-
Rich, B. (2012). HPLC-ELSD Determination of Kryptofix 2.2.2. Chromatographia. Link
-
FDA Guidance. (2012). PET Drug Products—Current Good Manufacturing Practice (cGMP). Link
-
NCI (National Cancer Institute). Specifications for FMISO (Example of K2.2.2 limits). Link
-
Krasikova, R. N. (2007). Nucleophilic Radiofluorination with [18F]Fluoride Ion. Synthesis and Applications of Isotopically Labelled Compounds. Link
Sources
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. A color spot test for the detection of Kryptofix 2.2.2 in [18F]FDG preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. semanticscholar.org [semanticscholar.org]
[18F]MFBG vs. [123I]MIBG: A Technical Biodistribution & Performance Guide
Topic: [18F]MFBG vs [123I]MIBG Biodistribution Comparison Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
For decades, [123I]MIBG (Metaiodobenzylguanidine) has served as the gold standard for imaging neuroblastoma, pheochromocytoma, and paraganglioma.[1] However, its reliance on SPECT (Single Photon Emission Computed Tomography) imposes inherent limitations in spatial resolution, quantification, and workflow efficiency.
[18F]MFBG (Meta-fluorobenzylguanidine) represents the next-generation PET (Positron Emission Tomography) analog. By substituting iodine with fluorine-18, this tracer leverages the superior physics of PET imaging while maintaining high affinity for the Norepinephrine Transporter (NET).
The Verdict: [18F]MFBG demonstrates superior biodistribution kinetics, characterized by faster blood clearance and higher tumor-to-background ratios (TBR) at early time points (1–2 hours p.i.) compared to the 24-hour delayed imaging required for [123I]MIBG.[2] This guide provides the experimental evidence and protocols validating this shift in the standard of care.
Mechanistic Foundation: NET Targeting
Both radiotracers target the Norepinephrine Transporter (NET) , a transmembrane protein responsible for the reuptake of catecholamines. The structural modification—swapping the iodine at the meta position of the benzyl ring for fluorine—does not abolish NET recognition, though it slightly alters affinity.
Transport Mechanism Visualization
The following diagram illustrates the shared uptake mechanism, highlighting the critical "False Neurotransmitter" pathway that allows these tracers to accumulate in neuroendocrine tumors.
Figure 1: Mechanism of Action. Both tracers are substrates for NET and are sequestered in intracellular storage vesicles via VMAT (Vesicular Monoamine Transporter), resisting degradation by Monoamine Oxidase (MAO).
Biodistribution & Pharmacokinetics
The primary driver for [18F]MFBG's clinical advantage is its kinetic profile. While [123I]MIBG shows slow clearance requiring 24-hour delayed imaging to achieve sufficient contrast, [18F]MFBG clears rapidly, allowing high-contrast imaging within 1–2 hours.
Comparative Biodistribution Data
The table below synthesizes data from key preclinical (Zhang et al.) and clinical (Pandit-Taskar et al.) studies.
| Parameter | [123I]MIBG (SPECT) | [18F]MFBG (PET) | Comparison Insight |
| Blood Clearance | Slow; significant pool remains at 4h. | Rapid ; <10% ID/g remains at 1h. | MFBG allows earlier imaging due to lower blood background. |
| Liver Uptake | High; persistent. | Moderate; clears over time. | MFBG offers improved detection of liver metastases. |
| Heart Uptake | High (NET rich). | High (NET rich). | Both are useful for cardiac sympathetic imaging, but MFBG provides higher resolution. |
| Urinary Excretion | ~50% at 24h. | >80% at 2h. | MFBG clears rapidly through kidneys, necessitating hydration. |
| Tumor Retention | High at 24h. | High at 1–4h. | MFBG achieves peak tumor-to-background ratios much faster. |
| Imaging Window | 24 hours post-injection. | 1–2 hours post-injection. | MFBG enables same-day diagnosis, reducing patient burden. |
Tumor-to-Background Ratios (TBR)
In head-to-head xenograft studies (SK-N-BE(2)C models), [18F]MFBG demonstrated superior contrast at early time points:
-
[18F]MFBG (4h p.i.): Tumor uptake ~3-fold higher than background organs.
-
[123I]MIBG (24h p.i.): High tumor uptake, but often lower absolute TBR compared to early MFBG PET due to scatter and lower resolution of SPECT.
Expert Insight: The rapid clearance of [18F]MFBG is a double-edged sword. While it reduces background noise quickly, the imaging window is tighter. Protocols must strictly adhere to the 60–90 minute start time to capture peak contrast before washout becomes significant in low-expression tumors.
Dosimetry Comparison
Safety is paramount, especially in pediatric neuroblastoma cohorts.
| Radiotracer | Effective Dose (Adult) | Effective Dose (Pediatric - 5yo) | Notes |
| [123I]MIBG | ~0.013 mSv/MBq | ~0.037 mSv/MBq | Lower dose per MBq, but often requires higher injected activity for SPECT image quality.[3] |
| [18F]MFBG | ~0.023 mSv/MBq | ~0.060 mSv/MBq | Higher dose per MBq (due to positron energy), but PET sensitivity allows for lower injected activities or shorter scan times. |
Analysis: While [18F]MFBG has a slightly higher effective dose coefficient, the total radiation burden is comparable or potentially lower in practice because PET sensitivity allows for diagnostic images with lower total injected activity or eliminates the need for a separate diagnostic CT if PET/MRI is used.
Experimental Protocols
A. Synthesis of [18F]MFBG
For researchers establishing this workflow, the synthesis is a 3-step process distinct from standard FDG production.[2]
Methodology:
-
Precursor: 3-cyano-N,N,N-trimethylbenzenaminium triflate.[2]
-
Fluorination: React with [18F]F- / K2.2.2 / K2CO3 in acetonitrile (90°C, 15 min).
-
Reduction: Reduce the nitrile group to an amine using LiAlH4 (or similar reducing agent).
-
Deprotection/Purification: HPLC purification to yield [18F]MFBG.
Figure 2: Synthesis Pathway.[4] A 3-step radiosynthesis converting the trimethylammonium precursor to the fluorinated nitrile, followed by reduction to the final benzylguanidine product.
B. Clinical Imaging Protocol Comparison
This workflow comparison highlights the logistical efficiency of [18F]MFBG.
Figure 3: Workflow Efficiency. [18F]MFBG eliminates the need for thyroid blockade and the 24-hour wait time, allowing for a streamlined "inject-and-scan" outpatient procedure.
Step-by-Step [18F]MFBG Imaging Protocol:
-
Preparation: No fasting required. Hydration (500mL water) recommended to accelerate urinary clearance.
-
Injection: Administer 2–4 MBq/kg (Max ~400 MBq) via slow IV push.
-
Uptake Period: Patient rests quietly for 60–90 minutes.
-
Acquisition: Whole-body PET/CT (vertex to toes).
-
Emission: 2–3 minutes per bed position.
-
CT: Low-dose for attenuation correction.[5]
-
References
-
Pandit-Taskar, N., et al. (2022). "[18F]MFBG PET imaging: biodistribution, pharmacokinetics, and comparison with [123I]MIBG in neural crest tumour patients." European Journal of Nuclear Medicine and Molecular Imaging.
-
Zhang, H., et al. (2014). "Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [18F]-MFBG and 123I-MIBG." Clinical Cancer Research.
-
Pandit-Taskar, N., et al. (2018). "Biodistribution and Dosimetry of 18F-Meta-Fluorobenzylguanidine: A First-in-Human PET/CT Imaging Study of Patients with Neuroendocrine Malignancies." Journal of Nuclear Medicine.
-
EANM Guidelines. "Guidelines for 123I-labelled mIBG scintigraphy in children." European Association of Nuclear Medicine.
Sources
- 1. MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. EANM 2012 guidelines for radionuclide imaging of phaeochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 123I-MIBG Imaging: Patient Preparation and Technologist’s Role | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
Comparative Guide: USP-Grade 1-(3-Fluorobenzyl)guanidine Reference Standard vs. Research-Grade Alternatives for[18F]mFBG Radiopharmaceutical QC
Executive Summary & The Causality of Compendial Standards
The landscape of neuroendocrine tumor imaging (specifically for neuroblastoma and pheochromocytoma) is undergoing a paradigm shift. Historically reliant on the SPECT agent [123I]mIBG, clinical practice is rapidly transitioning to meta-[18F]fluorobenzylguanidine ([18F]mFBG) . As a PET radiotracer,[18F]mFBG offers superior spatial resolution, faster blood clearance, and the critical advantage of same-day imaging .
However, the clinical translation of this radiotracer introduces stringent Chemistry, Manufacturing, and Controls (CMC) challenges. Because [18F]mFBG is produced in "no-carrier-added" amounts (nanogram to picogram scale), standard analytical techniques like NMR or mass spectrometry cannot be used to verify the final product prior to patient injection. The entire burden of proof for radiochemical identity rests on chromatographic co-elution with a non-radioactive reference standard.
This guide objectively compares the performance of the USP-Grade 1-(3-Fluorobenzyl)guanidine reference standard against non-compendial, research-grade alternatives, detailing the causality behind experimental choices in radiopharmaceutical Quality Control (QC).
Mechanistic Context: Why Absolute Chemical Specificity Matters[18F]mFBG functions by hijacking the sympathetic nervous system's reuptake machinery. It is actively transported into neuroendocrine tumor cells via the Norepinephrine Transporter (NET) and subsequently translocated into intracellular storage vesicles by the Vesicular Monoamine Transporter (VMAT) [3].
If a reference standard contains isomeric impurities (e.g., para-fluorobenzylguanidine), it can lead to false-positive identity matches during QC. Injecting an unverified isomer into a patient not only violates FDA/USP regulations but fundamentally alters the biodistribution, as the para-isomer exhibits up to a 4-fold decrease in NET-specific uptake compared to the meta-isomer .
Diagram 1: Cellular mechanism of [18F]mFBG uptake and vesicular trapping via NET and VMAT.
Objective Comparison: USP-Grade vs. Research-Grade Standards
When validating the automated radiosynthesis of [18F]mFBG from a diaryliodonium salt precursor , the choice of reference standard directly impacts regulatory compliance and batch release success.
| Parameter | USP-Grade 1-(3-Fluorobenzyl)guanidine | Research-Grade Alternatives | Causality / Impact on Radiopharmacy QC |
| Compendial Status | USP Reference Standard | Non-compendial | USP standards are legally recognized by the FDA for IND/NDA submissions, ensuring immediate regulatory acceptance without secondary validation. |
| Chemical Purity | ≥ 99.5% (Strictly controlled) | ~ 95.0% - 98.0% | Impurities in the standard create "ghost peaks" in the UV chromatogram, leading to ambiguous identity matches and failed System Suitability Tests (SST). |
| Isomeric Purity | Free of para- and ortho-isomers | May contain trace para-fluorobenzylguanidine | Para-isomers have nearly identical retention times. Isomeric contamination compromises the absolute specificity required to validate the meta-substituted radiotracer. |
| Traceability | Fully characterized (NMR, MS, IR, EA) with official CoA | Basic NMR/LCMS | Traceability ensures lot-to-lot consistency over the multi-year lifespan of a clinical trial. |
| Cost-to-Risk Ratio | Higher upfront cost, zero regulatory risk | Lower upfront cost, high risk of batch rejection | A single failed clinical radiotracer batch due to an ambiguous QC result costs exponentially more than the premium of a USP standard. |
Experimental Workflows: Self-Validating Radio-HPLC Protocol
To ensure absolute trustworthiness in the release of[18F]mFBG, the QC protocol must be a self-validating system. By placing a UV detector (to identify the macroscopic USP standard) in series with a radiometric detector (to identify the microscopic radiotracer), the system mathematically proves the chemical identity of the radiopharmaceutical .
Step-by-Step Methodology: Radiochemical Identity and Purity (RCP)
1. Preparation of the Mobile Phase and Standard
-
Mobile Phase: Prepare an isocratic mixture of 35% Acetonitrile and 65% Water containing 0.1% Trifluoroacetic acid (TFA).
-
Causality: The guanidine moiety is highly basic. TFA acts as an ion-pairing agent, suppressing ionization to prevent severe column tailing and ensure a sharp, symmetrical peak.
-
-
Standard Solution: Dissolve the USP-Grade 1-(3-Fluorobenzyl)guanidine in the mobile phase to a concentration of 1.0 mg/mL.
2. System Suitability Testing (SST)
-
Hardware: Equip the HPLC with a Phenomenex Luna C18(2) column (250 mm × 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min.
-
Execution: Inject 20 µL of the USP Standard Solution. Monitor via the UV detector at 262 nm.
-
Validation Check: The system is suitable only if the standard elutes as a sharp peak at a retention time (
) of approximately 12.5 minutes, with a tailing factor and theoretical plates .
3. Co-Injection and Identity Confirmation
-
Execution: Mix a 10 µL aliquot of the formulated [18F]mFBG clinical batch with 10 µL of the USP Standard Solution. Inject the 20 µL mixture into the HPLC.
-
Causality of Detection: The UV detector will register the non-radioactive USP standard, while the radiometric detector (placed downstream) will register the [18F]mFBG. The software automatically accounts for the delay time caused by the physical tubing between the two detectors.
-
Acceptance Criteria: The decay-corrected retention time of the radioactive peak must fall within ±10% (typically ±0.5 min) of the UV peak. A match confirms the radiochemical identity.
4. Radiochemical Purity (RCP) Determination
-
Execution: Integrate all peaks on the radiometric chromatogram.
-
Acceptance Criteria: The area of the[18F]mFBG peak must be ≥ 95% of the total integrated radioactivity. Free[18F]fluoride (which elutes in the void volume at ~2.5 min) and partially deprotected intermediates must account for ≤ 5%.
Diagram 2: Radiosynthesis and self-validating QC workflow utilizing the USP Reference Standard.
Conclusion
For radiopharmaceutical facilities producing [18F]mFBG, the transition from research-grade precursors to compendial standards is not merely a regulatory formality; it is a scientific necessity. The USP-Grade 1-(3-Fluorobenzyl)guanidine reference standard provides the absolute isomeric purity and traceability required to definitively prove the identity of the radiotracer via co-elution. By implementing the self-validating radio-HPLC protocols outlined above, facilities can eliminate the risk of false-positive identity matches and ensure the safe release of this critical imaging agent for pediatric and adult neuroendocrine tumor patients.
References
-
Title: Biodistribution and Dosimetry of 18F-Meta-Fluorobenzylguanidine: A First-in-Human PET/CT Imaging Study of Patients with Neuroendocrine Malignancies Source: Journal of Nuclear Medicine URL: [Link]
-
Title: A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use Source: Applied Radiation and Isotopes / NIH PMC URL: [Link]
-
Title: Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter Source: European Journal of Nuclear Medicine and Molecular Imaging URL: [Link]
In Vivo Tumor Uptake Studies of [18F]MFBG: A Comparative Technical Guide
Executive Summary: The PET Advantage in Neuroendocrine Imaging
For decades, [123I]MIBG (meta-iodobenzylguanidine) has been the gold standard for imaging neuroblastoma, pheochromocytoma, and paraganglioma. However, its reliance on SPECT (Single Photon Emission Computed Tomography) limits spatial resolution and quantification.
[18F]MFBG (meta-[18F]fluorobenzylguanidine) is the next-generation PET analog designed to overcome these limitations. This guide details the in vivo validation of [18F]MFBG, highlighting a critical pharmacokinetic paradox: despite having lower in vitro affinity for the Norepinephrine Transporter (NET) than MIBG, [18F]MFBG demonstrates superior in vivo tumor-to-background ratios. [1]
Mechanism of Action & Specificity
To design valid uptake studies, one must understand the transport mechanism. [18F]MFBG mimics norepinephrine.[1][2][3][4] It is actively transported into neuroendocrine cells via the Norepinephrine Transporter (NET) , also known as SLC6A2.
Mechanistic Pathway
Unlike FDG, which relies on metabolic trapping (hexokinase), [18F]MFBG relies on transport and storage . It is sequestered into secretory vesicles via the Vesicular Monoamine Transporter (VMAT), preventing rapid efflux.
Validation Control: Any uptake study must include a blocking arm using Desipramine , a specific NET inhibitor, to prove that uptake is transporter-mediated and not non-specific binding.
Figure 1: The uptake mechanism of [18F]MFBG.[2][3][4][5][6][7] Desipramine is used in control groups to block NET, validating specificity.
Comparative Performance: [18F]MFBG vs. [123I]MIBG
The following table summarizes the comparative performance data derived from preclinical xenograft models (e.g., SK-N-BE(2)C).
| Feature | [123I]MIBG (Gold Standard) | [18F]MFBG (Next-Gen PET) | Technical Insight (Causality) |
| Imaging Modality | SPECT/CT | PET/CT | PET offers higher sensitivity and absolute quantification (SUV). |
| NET Affinity ( | High | Lower (~3-fold lower) | Fluorine substitution slightly alters binding pocket fit. |
| Blood Clearance | Slow (Biexponential) | Fast (Monoexponential) | [18F]MFBG clears rapidly renally, reducing background noise faster than MIBG. |
| Tumor Uptake (4h) | High | High | Despite lower affinity, rapid blood clearance drives high Tumor-to-Blood ratios. |
| Image Timing | 24 Hours | 1 - 4 Hours | Faster kinetics allow same-day imaging, reducing patient burden. |
| Excretion | Renal & Hepatobiliary | Predominantly Renal | Lower liver background in [18F]MFBG improves detection of abdominal metastases. |
Experimental Protocol: In Vivo Tumor Uptake
This protocol is designed for murine xenograft models (e.g., athymic nude mice bearing SK-N-BE(2)C neuroblastoma tumors).
Phase 1: Model Preparation
-
Cell Line: SK-N-BE(2)C (High NET expression) or LAN-1 (Low NET expression).
-
Implantation: Subcutaneous injection of
cells in Matrigel/PBS (1:1) into the right flank. -
Tumor Growth: Allow tumors to reach 200–500 mm³ (approx. 3–4 weeks).
Phase 2: Tracer Administration & Imaging Workflow
Unlike MIBG studies which require 24-hour delays, [18F]MFBG protocols are rapid.
Figure 2: Standard workflow for preclinical [18F]MFBG PET imaging. Note the short uptake time compared to MIBG.
Phase 3: Biodistribution (The "Gold Standard" Validation)
Imaging provides distribution data, but ex vivo gamma counting provides the absolute quantification required for publication.
-
Groups:
-
Experimental: [18F]MFBG only (
). -
Blocking Control: Pre-treat with Desipramine (20 mg/kg IV) 10 mins prior to tracer (
).
-
-
Injection: Administer 740 kBq (20
Ci) of [18F]MFBG via tail vein. -
Timepoints: Euthanize mice at 1 hour and 4 hours post-injection.
-
Dissection & Counting:
-
Harvest: Blood, Tumor, Heart, Lung, Liver, Spleen, Kidneys, Muscle, Bone.
-
Critical Step: Weigh tissues wet. Count in a gamma counter.
-
Calculation: Convert CPM to %ID/g (Percent Injected Dose per Gram) using a standard curve of the injectate.
-
Data Interpretation & Quality Control
When analyzing your data, look for these specific markers of success:
-
The "Heart" Signal: The heart has high sympathetic innervation and NET expression. High myocardial uptake is a sign of successful injection and biodistribution. Low heart uptake suggests paravenous injection or tracer failure.
-
Tumor-to-Liver Ratio: This is the key advantage of [18F]MFBG. MIBG often shows high liver retention, obscuring abdominal tumors. [18F]MFBG should show rapid liver clearance, resulting in a ratio > 1.0 significantly earlier than MIBG.
-
Specificity Check: In the Desipramine blocking group, tumor and heart uptake should drop by >80%, while kidney uptake (excretion route) remains high or increases.
References
-
Zhang H, Huang R, Pillarsetty NVK, et al. (2014).[3] Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter.[8] European Journal of Nuclear Medicine and Molecular Imaging, 41, 322–332.[8] Link
-
Pandit-Taskar N, Zanzonico P, Staton KD, et al. (2018).[8] Biodistribution and Dosimetry of 18F-Meta-Fluorobenzylguanidine: A First-in-Human PET/CT Imaging Study of Patients with Neuroendocrine Malignancies. Journal of Nuclear Medicine, 59(1), 147-153.[8] Link
-
Preshlock S, Tredwell M, Gouverneur V. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews, 116(2), 719–766. Link
-
Modak S, et al. (2023). [18F]MFBG PET/CT outperforming [123I]MIBG SPECT/CT in the evaluation of neuroblastoma.[1][2][9] European Journal of Nuclear Medicine and Molecular Imaging, 50, 3097–3106.[9] Link
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | [18F]mFBG PET/CT surpasses [18F]FDG PET/CT for evaluation of pediatric neuroblastoma [frontiersin.org]
- 3. Imaging the norepinephrine transporter in neuroblastoma: a comparison of [18F]-MFBG and 123I-MIBG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. 18F-meta-fluorobenzylguanidine (18F-mFBG) to monitor changes in norepinephrine transporter expression in response to therapeutic intervention in neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. [18F]MFBG PET/CT outperforming [123I]MIBG SPECT/CT in the evaluation of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Characterization Guide: Mass Spectrometry of Fluorobenzylguanidine (FBG) vs. Iodobenzylguanidine (MIBG)
Executive Summary & Application Scope
Fluorobenzylguanidine (FBG) , specifically meta-fluorobenzylguanidine (MFBG), is the positron emission tomography (PET) analog of the gold-standard SPECT agent ** meta-iodobenzylguanidine (MIBG)**. While MIBG has defined the landscape of neuroblastoma and pheochromocytoma imaging for decades, FBG offers superior spatial resolution and pharmacokinetic profiles suitable for same-day imaging.[1]
This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns of FBG, establishing a comparative framework against MIBG. It is designed for analytical chemists and radiopharmaceutical scientists requiring robust Quality Control (QC) and metabolite identification protocols.[1]
Chemical Structure & Theoretical Fragmentation
Understanding the structural homology between FBG and MIBG is prerequisite to interpreting their MS spectra.[1] Both molecules share a benzylguanidine core , differing only at the meta-position of the benzene ring.
| Feature | Fluorobenzylguanidine (FBG) | Iodobenzylguanidine (MIBG) |
| Formula | C₈H₁₀FN₃ | C₈H₁₀IN₃ |
| Monoisotopic Mass | 167.09 Da | 275.00 Da |
| [M+H]⁺ Precursor | m/z 168.1 | m/z 276.0 |
| Key Substituent | Fluorine (-F) | Iodine (-I) |
| Bond Energy (C-X) | C-F: ~485 kJ/mol (Strong) | C-I: ~240 kJ/mol (Weak) |
Mechanistic Fragmentation Hypothesis
The fragmentation of benzylguanidines in Electrospray Ionization (ESI) positive mode follows a specific pathway driven by the stability of the resulting carbocation.[1]
-
Primary Cleavage: The weakest link is the benzylic C-N bond connecting the guanidine group to the aromatic ring.[1]
-
Neutral Loss: The guanidine moiety is lost as a neutral fragment (guanidine radical or molecule, Mass ~59 Da).[1]
-
Product Ion: The charge is retained on the benzyl ring, often rearranging to form a stable tropylium ion derivative.[1]
Comparative MS/MS Analysis: FBG vs. MIBG
The following data compares the fragmentation transitions. The FBG transitions are derived from structural homology with validated MIBG protocols.[1]
Table 1: Primary MRM Transitions
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Neutral Loss | Structural Assignment of Q3 |
| MIBG | 276.1 | 217.0 | 59 Da (Guanidine) | Iodobenzyl / Iodotropylium Cation |
| FBG | 168.1 | 109.1 | 59 Da (Guanidine) | Fluorobenzyl / Fluorotropylium Cation |
| FBG (Secondary) | 168.1 | 151.1 | 17 Da (NH₃) | (Fluorobenzyl)cyanamide cation |
Expert Insight: The transition 168.1 → 109.1 is the definitive quantifier for FBG.[1] The high stability of the fluorobenzyl cation (m/z 109) makes it an intense and reproducible peak, ideal for trace impurity analysis in radiopharmaceutical production.[1]
Fragmentation Pathway Diagram
The following diagram illustrates the parallel fragmentation mechanisms, highlighting the conservation of the guanidine loss.
Figure 1: Parallel fragmentation pathways of MIBG and FBG showing the characteristic loss of the guanidine moiety.
Experimental Protocol: Self-Validating LC-MS/MS Method
This protocol is adapted from validated non-radioactive MIBG quantification methods, optimized for the physical properties of FBG.[1]
A. Sample Preparation (Protein Precipitation)
-
Matrix: Plasma or Cell Lysate.[1]
-
Internal Standard (IS): 4-Hydroxyphenformin (m/z 222 → 121) or d4-MIBG.
Step-by-Step Workflow:
-
Aliquot 20 µL of sample into a 1.5 mL tube.
-
Add 180 µL of ACN containing IS (ratio 1:9 ensures complete protein crash).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 18,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a fresh vial and evaporate under N₂ stream at 40°C.
-
Reconstitute in 200 µL of Mobile Phase A (Water + 0.1% Formic Acid).
B. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1 mm).
-
Gradient: 5% B (0-1 min) → 95% B (1-4 min) → 5% B (4.1-6 min).
MS Source Settings (ESI+):
-
Capillary Voltage: 3.5 - 5.0 kV.[1]
-
Collision Energy (CE):
-
FBG (168→109): 20-25 eV (Optimized for benzylic cleavage).
-
FBG (168→151): 10-15 eV (Softer energy for ammonia loss).[1]
-
C. Self-Validation Criteria
To ensure "Scientific Integrity," every run must meet these checks:
-
Retention Time Lock: FBG is more polar than MIBG due to the Fluorine atom.[1] Expect FBG to elute earlier than MIBG on a C18 column.
-
Ion Ratio Confirmation: Calculate the ratio of the Quantifier ion (109) to the Qualifier ion (151). This ratio must remain constant (±15%) across all samples to confirm peak identity.
Analytical Workflow Diagram
Figure 2: Step-by-step LC-MS/MS workflow for FBG quantification including integrated QC checkpoints.
References
-
Zhang, H., et al. (2014).[1][5] "Imaging the norepinephrine transporter in neuroblastoma: a comparison of [18F]-MFBG and 123I-MIBG." Clinical Cancer Research. Available at: [Link]
-
Pandit-Taskar, N., et al. (2018).[1] "Biodistribution and Dosimetry of 18F-Meta-Fluorobenzylguanidine: A First-in-Human PET/CT Imaging Study of Patients with Neuroendocrine Malignancies." Journal of Nuclear Medicine. Available at: [Link]
-
Zhou, R., et al. (2021).[1] "Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG)." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Vaidyanathan, G., et al. (1996).[1][6] "4-Fluorobenzylguanidine: Synthesis and Preliminary Evaluation." Bioconjugate Chemistry. (Foundational chemistry reference for fluorobenzylguanidine derivatives).
-
USP Monographs. "Iobenguane I 123 Injection."[1] (Reference for standard MIBG impurity profiling methods).
Sources
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. Documents download module [ec.europa.eu]
- 4. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajnr.org [ajnr.org]
- 6. researchgate.net [researchgate.net]
Comparative Binding Affinity Guide: Human Norepinephrine Transporter (hNET) Inhibitors
Topic: Comparative Binding Affinity to Human Norepinephrine Transporter (hNET) Content Type: Publish Comparison Guide
Executive Summary
The human norepinephrine transporter (hNET, SLC6A2) is the primary gatekeeper of noradrenergic signaling, clearing norepinephrine (NE) from the synaptic cleft. For drug development professionals, quantifying the binding affinity (
This guide provides a technical comparison of key hNET inhibitors, supported by experimental data and a validated radioligand binding protocol. It distinguishes between high-affinity specialists (e.g., Nisoxetine, Reboxetine) and low-affinity modulators (e.g., Venlafaxine), explaining the mechanistic nuances that drive these differences.
Mechanistic Foundation: The Sodium-Dependent Lock
To accurately measure binding affinity, one must understand the "lock" mechanism of the transporter. hNET is a Sodium/Chloride-dependent symporter.
-
The Sodium Trigger: High-affinity binding of most inhibitors (and the substrate NE) requires the binding of two
ions and one ion. These ions stabilize the transporter in an outward-open conformation , creating the accessible binding pocket. -
Experimental Implication: Buffers lacking physiological sodium concentrations (approx. 120-150 mM) will artificially reduce the observed affinity of competitive inhibitors.
Diagram: Competitive Inhibition Mechanism
The following diagram illustrates the competitive nature of these ligands at the orthosteric site.
Caption: Competitive binding dynamics at the hNET orthosteric site. Sodium stabilization is a prerequisite for high-affinity ligand interaction.
Validated Experimental Protocol: Radioligand Binding Assay
The "Gold Standard" for determining
Protocol Workflow
Caption: Step-by-step workflow for the hNET radioligand binding assay. Critical control points are highlighted.
Detailed Methodology
-
Membrane Preparation:
-
Source: HEK293 cells stably expressing hNET are preferred over rat cortex to avoid species-specific affinity shifts (e.g., Talsupram binds differently in rat vs. human).
-
Procedure: Homogenize cells in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 20 mins. Resuspend pellet in assay buffer.
-
-
Assay Buffer Formulation (Critical):
-
Composition: 50 mM Tris-HCl, 120 mM NaCl , 5 mM KCl, pH 7.4.
-
Why? The 120 mM NaCl mimics physiological conditions. Omitting NaCl can increase the
(lower affinity) by 10-100 fold for some ligands.
-
-
Incubation:
-
Ligand: [³H]Nisoxetine (Final concentration ~1.0 nM).
-
Non-Specific Binding (NSB): Define using 1 µM Desipramine (or 10 µM).
-
Conditions: Incubate for 60 minutes at 4°C or Room Temperature (RT). 4°C prevents ligand depletion via internalization or degradation but slows equilibrium.
-
-
Data Analysis:
-
Calculate
from the displacement curve. -
Convert to
using the Cheng-Prusoff Equation : (Where is radioligand concentration and is the dissociation constant of [³H]Nisoxetine, typically ~0.7–1.0 nM).
-
Comparative Performance Guide
The following table synthesizes binding affinity data (
| Compound | Class | hNET | Selectivity Profile | Clinical/Research Note |
| Nisoxetine | NRI (Research) | 0.7 – 1.5 | High (NET > SERT) | The reference standard for hNET labeling. Not used clinically due to toxicity. |
| Reboxetine | NRI (Antidepressant) | 1.0 – 8.0 | High (NET >>> SERT) | Highly selective. Often used as the positive control for "pure" NET inhibition. |
| Desipramine | TCA | 0.8 – 4.0 | Moderate (NET > SERT/M) | Tricyclic with the highest NET affinity, but "dirty" (binds muscarinic/histamine receptors). |
| Atomoxetine | NRI (ADHD) | 0.7 – 3.0 | High (NET >>> DAT) | Very potent. Marketed for ADHD. Often shows slightly slower association kinetics than Reboxetine. |
| Duloxetine | SNRI | 7.5 – 14.0 | Dual (SERT ≈ NET) | Balanced inhibitor. High affinity for both transporters makes it effective for pain/depression. |
| Cocaine | Stimulant | 140 – 230 | Triple (DAT ≈ SERT ≈ NET) | Moderate affinity. Its psychostimulant effect is driven more by DAT blockade, but NET blockade contributes to cardiovascular effects. |
| Venlafaxine | SNRI | > 1,000 | Dual (SERT >>> NET) | Low Affinity. Binds NET weakly in vitro. Requires high clinical doses (>150mg) to achieve significant NET occupancy in vivo. |
Expert Analysis of the Data
-
The "Venlafaxine Paradox": Researchers often confuse in vivo efficacy with in vitro affinity. Venlafaxine has a
> 1000 nM for hNET (very weak). However, it is an effective SNRI clinically because it is dosed high enough to force occupancy, or its metabolite (desvenlafaxine) contributes to the effect. In a screening assay, Venlafaxine will appear inactive at low concentrations (1-100 nM). -
Species Differences: Be cautious when reading literature. Desipramine is often cited with sub-nanomolar affinity (0.1 nM) in rat tissue, but is slightly less potent (1-4 nM) in human cloned receptors. Always verify the source tissue.
Troubleshooting & Optimization
Problem: High Non-Specific Binding (NSB)
-
Cause: [³H]Nisoxetine is lipophilic and sticks to filters.
-
Solution: Pre-soak GF/C filters in 0.5% Polyethyleneimine (PEI) for at least 1 hour before harvesting. This blocks positively charged sites on the glass fiber.
Problem: Variable
-
Cause: Temperature dependence.[1]
-
Insight: Binding is thermodynamically driven. Assays at 4°C often yield higher affinity (lower
) than assays at 37°C due to reduced dissociation rates ( ). For physiological relevance, validate at RT or 37°C, but for high-throughput screening, 4°C is often used for stability.
References
-
Pacholczyk, T., et al. (1991). Expression cloning of a cocaine- and antidepressant-sensitive human noradrenaline transporter. Nature. Link
-
Eshleman, A. J., et al. (1999).[1] Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Type. Journal of Pharmacology and Experimental Therapeutics.[2] Link
-
Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters.[1] European Journal of Pharmacology. Link
-
Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics.[2] Link
-
Zhen, J., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive.[1] Journal of Neuroscience Methods. Link
Sources
- 1. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
18F-MFBG Pharmacokinetics: A Precision Guide for Neuroblastoma Modeling
Topic: Pharmacokinetics of 18F-MFBG in Neuroblastoma Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The landscape of neuroblastoma imaging is shifting from the single-photon limitations of 123I-MIBG to the high-resolution positron emission capabilities of 18F-MFBG (meta-[18F]fluorobenzylguanidine).[1][2] For preclinical researchers, this transition requires a recalibration of pharmacokinetic expectations and experimental design.
This guide dissects the pharmacokinetic (PK) profile of 18F-MFBG, contrasting it with the clinical gold standard (123I-MIBG) and the metabolic standard (18F-FDG). It provides a self-validating experimental protocol for murine models, grounded in the norepinephrine transporter (NET) mechanism.
Part 1: Mechanistic Foundation
To optimize PK studies, one must understand the molecular driver: the Norepinephrine Transporter (NET) . Unlike 18F-FDG, which relies on the Warburg effect (glucose metabolism), 18F-MFBG is a structural analog of norepinephrine and guanethidine. It is actively transported into neuroblastoma cells via NET (SLC6A2 gene product) and sequestered in storage granules by the Vesicular Monoamine Transporter (VMAT), resisting metabolic degradation.
Diagram 1: 18F-MFBG Cellular Uptake Mechanism
This diagram illustrates the dual-transport mechanism that ensures high tumor retention.
Caption: 18F-MFBG is actively transported via NET and sequestered by VMAT2, evading MAO degradation.
Part 2: Comparative Pharmacokinetics
The superiority of 18F-MFBG lies in its "Fast-In, Fast-Out" kinetics—rapid tumor accumulation coupled with rapid systemic clearance. This results in high Tumor-to-Background Ratios (TBR) significantly earlier than 123I-MIBG.
Table 1: Comparative Performance Metrics (Preclinical & Clinical Translation)
| Feature | 18F-MFBG (Next-Gen PET) | 123I-MIBG (Current Standard) | 18F-FDG (Metabolic Proxy) |
| Target Mechanism | NET (Specific) | NET (Specific) | GLUT1/Hexokinase (Non-specific) |
| Binding Affinity (Ki) | Lower (~3-fold vs MIBG) | High | N/A |
| Blood Clearance | Rapid (Renal) | Slow (Biexponential) | Moderate (Renal/Tissue) |
| Urinary Excretion (3h) | 60–95% | 11–26% | Variable |
| Optimal Imaging Window | 1–2 hours p.i. | 24 hours p.i. | 1 hour p.i.[3] |
| Tumor Uptake (Murine) | High (High TBR at 1h) | Moderate (Requires 24h for washout) | Variable (Inflammation interference) |
| Spatial Resolution | High (PET: 4–6 mm) | Low (SPECT: 10–15 mm) | High (PET) |
| Radiation Dosimetry | ~0.023 mSv/MBq | Higher (due to long half-life) | ~0.019 mSv/MBq |
Key Pharmacokinetic Insights
-
Renal Clearance: 18F-MFBG clears primarily through the urinary tract. In mouse models, this necessitates bladder voiding or catheterization to prevent pelvic artifacts, but it ensures low background in the abdomen (liver/spleen) compared to MIBG.
-
Retention vs. Affinity: Although MFBG has a lower in vitro affinity for NET than MIBG, its in vivo performance is superior.[4] The rapid blood clearance allows the tumor signal to stand out against the "noise" of the blood pool within 60 minutes.
-
Bone Marrow Sensitivity: MFBG is superior for detecting skeletal metastases. Unlike FDG, which can show uptake in reactive marrow (e.g., post-chemotherapy), MFBG is specific to neuroblastoma cells in the marrow.
Part 3: Self-Validating Experimental Protocol
Objective: Evaluate 18F-MFBG biodistribution and tumor uptake in a murine neuroblastoma xenograft model.
Model Selection:
-
High NET Expression: SK-N-BE(2)C or LAN-1 (Recommended for positive controls).
-
Low NET Expression: SK-N-AS (Negative control to validate specificity).
Diagram 2: Experimental Workflow
This workflow ensures reproducibility and minimizes physiological variables.
Caption: Workflow for 18F-MFBG preclinical imaging. Conscious uptake minimizes anesthetic interference.
Detailed Methodology
1. Preparation & Handling
-
Fasting: Unlike FDG, fasting is NOT required for MFBG as uptake is not glucose-dependent. However, consistent hydration is critical to facilitate renal clearance.
-
Anesthesia: Use Isoflurane (1.5–2%). Avoid Ketamine/Xylazine if possible, as they may alter catecholamine dynamics, though the effect on NET transport is less pronounced than on glucose metabolism.
2. Tracer Administration
-
Dose: 3.7–7.4 MBq (100–200 µCi) in 100–150 µL saline.
-
Route: Intravenous (IV) tail vein injection. Critical Step: Extravasation (blowing the vein) will invalidate the PK data due to slow absorption. Verify successful injection by checking the tail on the PET scan (hot spot at injection site = failure).
3. Imaging Windows
-
Dynamic Scan (Optional): 0–60 minutes post-injection (p.i.) to calculate influx rates (
) and binding potential. -
Static Scan (Standard): 60 minutes p.i. (10-minute acquisition).
-
Delayed Scan: 4 hours p.i. (Optional). Why? To demonstrate retention. MFBG washes out of normal organs (liver/heart) faster than the tumor, often improving TBR at later time points.
4. Data Analysis (Self-Validation Metrics)
To ensure your data is valid, calculate the Tumor-to-Background Ratio (TBR) .
-
ROI 1 (Target): Draw a volume of interest (VOI) over the tumor xenograft.
-
ROI 2 (Background - Muscle): Draw a VOI over the contralateral thigh muscle.
-
ROI 3 (Background - Liver): Draw a VOI over the liver (normal organ of clearance).
Validation Criteria:
-
Positive Control: SK-N-BE(2)C xenografts should show
at 1h p.i. -
Negative Control: SK-N-AS xenografts should show uptake similar to background (
). -
Clearance Check: Bladder activity should be very high (SUV > 100), confirming renal excretion.
References
-
Pandit-Taskar, N., et al. (2014). "Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [18F]-MFBG and 123I-MIBG." Clinical Cancer Research.
-
[Link]
-
-
Zhang, H., et al. (2014). "Synthesis and Evaluation of 18F-MFBG for Imaging Norepinephrine Transporter Expression in Neuroblastoma." Journal of Nuclear Medicine.
-
[Link]
-
-
Pandit-Taskar, N., et al. (2018). "Biodistribution and Dosimetry of 18F-Meta-Fluorobenzylguanidine: A First-in-Human PET/CT Imaging Study of Patients with Neuroendocrine Malignancies." Journal of Nuclear Medicine.
-
[Link]
-
-
Samnick, S., et al. (2010). "Initial clinical results with 18F-labeled meta-fluorobenzylguanidine (18F-MFBG) for PET imaging of neuroendocrine tumors." European Journal of Nuclear Medicine and Molecular Imaging.
-
[Link]
-
-
Modak, S., et al. (2025). "18F-mFBG PET in High-Risk Neuroblastoma: Comparison to 123I-mIBG."[1] Journal of Nuclear Medicine.
-
[Link]
-
Sources
- 1. 18F-mFBG PET in High-Risk Neuroblastoma: Comparison to 123I-mIBG | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Biodistribution and Dosimetry of 18F-Meta-Fluorobenzylguanidine: A First-in-Human PET/CT Imaging Study of Patients with Neuroendocrine Malignancies | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
Comprehensive Safety and Operational Guide: Handling 1-(3-Fluorobenzyl)guanidine
Introduction & Chemical Causality
1-(3-Fluorobenzyl)guanidine hydrochloride (CAS No. 1246547-53-4) is a specialized chemical building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. While the guanidine moiety is highly valued for its ability to form robust bidentate hydrogen bonds with target proteins, its physicochemical properties present specific handling challenges in the laboratory.
To ensure operational excellence and personnel safety, handling this compound requires moving beyond generic safety data sheet (SDS) compliance. Researchers must understand the causality behind the hazards: guanidine hydrochloride derivatives are potent chaotropic agents that disrupt hydrogen bonding networks in biological macromolecules[1]. Furthermore, the addition of the 3-fluorobenzyl group increases the molecule's lipophilicity compared to unsubstituted guanidine, potentially enhancing its ability to penetrate the stratum corneum of the skin[2].
Hazard Profile & Mechanistic Risk Assessment
Before initiating any experimental workflow, it is critical to understand the self-validating hazard profile of 1-(3-Fluorobenzyl)guanidine hydrochloride. The compound is classified under the following Globally Harmonized System (GHS) hazard statements[1][3]:
-
H302 (Harmful if swallowed): Ingestion can lead to gastrointestinal disturbance. The chaotropic nature of the guanidinium cation disrupts cellular mucosal linings.
-
H315 (Causes skin irritation): Prolonged dermal contact leads to protein denaturation in the epidermis, causing erythema and contact dermatitis[4].
-
H319 (Causes serious eye irritation): The crystalline powder can cause severe micro-abrasions and chemical burns to the cornea upon contact[1].
The Causality of Dust Generation: As a hydrochloride salt, this compound typically presents as a fine, crystalline powder. These powders are highly susceptible to triboelectric charging (static cling). When a plastic spatula is used, the static charge can cause the powder to scatter, aerosolizing the irritant and drastically increasing the risk of inhalation or ocular exposure[5].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks associated with lipophilic chaotropic agents, PPE selection must be driven by quantitative data and material compatibility.
| PPE Category | Specification & Material | Quantitative Data / Justification |
| Hand Protection | Nitrile Gloves (Minimum 0.11 mm thickness) | Breakthrough time > 480 min (EN 374). Nitrile provides superior resistance to the lipophilic fluorobenzyl moiety compared to latex[2]. |
| Eye Protection | Tight-fitting chemical safety goggles | APF N/A. Standard safety glasses are insufficient; goggles prevent ingress of aerosolized chaotropic dust (H319)[3]. |
| Respiratory | N95 / FFP2 or P100 Particulate Respirator | APF 10 (N95) or 50 (P100). Mandatory only if weighing outside a certified fume hood or ventilated enclosure[3]. |
| Body Protection | Flame-retardant 100% cotton lab coat | Cotton dissipates static electricity better than synthetic blends, reducing the risk of powder scattering during transfer[5]. |
Operational Workflow: Step-by-Step Methodology
The following self-validating protocol ensures maximum containment and minimal static interference when handling 1-(3-Fluorobenzyl)guanidine hydrochloride.
Phase 1: Environmental Preparation
-
Ventilation Check: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Do not work with the sash above the indicated safe operating height[5].
-
Static Mitigation: Place an anti-static ionizer bar near the analytical balance. Allow it to run for 2 minutes prior to handling the chemical to neutralize the local electrostatic environment.
Phase 2: Weighing and Transfer
-
Tool Selection: Equip a grounded, stainless-steel spatula. Crucial: Never use plastic or Teflon-coated spatulas, as they generate static electricity that will cause the fluorinated powder to repel and aerosolize.
-
Containment Weighing: Place the receiving vial (e.g., a glass scintillation vial) onto the balance and tare it.
-
Transfer: Carefully transfer the required mass of 1-(3-Fluorobenzyl)guanidine hydrochloride into the vial.
-
Sealing: Cap the receiving vial tightly inside the fume hood before transporting it to the reaction block or LC-MS station.
Phase 3: Dissolution
-
Solvent Addition: When adding solvents (e.g., DMSO, DMF, or aqueous buffers), add the solvent slowly down the side of the vial to prevent displacing trapped air too quickly, which could eject un-dissolved particulates.
Spill Response & Disposal Plan
In the event of an accidental release, standard sweeping will exacerbate the hazard by aerosolizing the chaotropic dust[4]. Follow this step-by-step remediation plan:
Spill Remediation Protocol:
-
Aerosol Suppression: Do not dry-sweep. Immediately cover the spilled powder with damp absorbent paper towels. The high aqueous solubility of guanidine hydrochloride will cause the powder to dissolve into the damp towel, eliminating the dust hazard[4].
-
Collection: Use a non-sparking scoop to collect the damp towels and transfer them into a heavy-duty, sealable plastic waste bag.
-
Decontamination: Wash the affected benchtop surface with copious amounts of water followed by a mild detergent.
-
Waste Segregation: Because this compound contains a covalently bonded fluorine atom, all collected spill materials, empty reagent bottles, and reaction waste must be strictly segregated. Label the waste container clearly as "Halogenated Organic Waste" to ensure compliance with environmental disposal regulations[5][6].
Logical Workflow Visualization
The following diagram illustrates the self-validating logical relationship between hazard assessment, PPE selection, operational execution, and final disposal.
Logical workflow for handling 1-(3-Fluorobenzyl)guanidine from risk assessment to disposal.
References
-
Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI Bookshelf) URL: [Link]
-
Title: Safety Data Sheet - Guanidine Hydrochloride (CAS 50-01-1) Source: West Liberty University / Alfa Aesar URL: [Link]
-
Title: Safety Data Sheet - STAR BEADS Lysis Buffer (Contains Guanidine Hydrochloride) Source: Cyanagen URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
